PFI-3
Description
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.37 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of PFI-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of PFI-3, a selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex. It is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Targeting SWI/SNF Complex Chromatin Association
This compound is a potent and selective inhibitor of the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of Polybromo-1 (PB1/BAF180).[1][2][3] These proteins are critical components of the multi-subunit SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. The primary mechanism of action of this compound involves its direct binding to these bromodomains, thereby preventing their interaction with acetylated lysine residues on histone tails. This disruption of binding leads to the dissociation of the SWI/SNF complex from chromatin.[4]
The cellular consequence of SWI/SNF displacement is a functional impairment of its chromatin remodeling activities. This has significant downstream effects, particularly on DNA repair processes. While this compound exhibits low single-agent toxicity, it effectively sensitizes cancer cells to DNA-damaging chemotherapeutic agents such as doxorubicin.[4] This sensitization is achieved by hindering the DNA damage response (DDR), specifically by inducing defects in the repair of double-strand breaks (DSBs).[4] Cancer cells that are dependent on the SWI/SNF complex for efficient DNA repair are particularly susceptible to the effects of this compound. The ultimate outcome of this impaired DNA repair is an increase in cell death, primarily through necrosis and senescence.[4]
Quantitative Data: Binding Affinity and Cellular Potency
The binding affinity of this compound for its target bromodomains has been quantified using various biochemical and biophysical assays. The following table summarizes the key quantitative data available for this compound.
| Target | Assay | Value | Reference |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | Kd = 89 nM | [1][3][5][6] |
| SMARCA2/4 | BROMOScan | Kd = 55 - 110 nM | [1][5][6] |
| PB1(5) | Isothermal Titration Calorimetry (ITC) | Kd = 48 nM | [3] |
| GFP-tagged SMARCA2 bromodomain (in-cell) | In situ cell extraction | IC50 = 5.78 µM | [7] |
Signaling and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and this compound Inhibitor Studies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
PFI-3: A Technical Guide to the Discovery and Synthesis of a Selective SMARCA Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent, selective, and cell-permeable chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] Specifically, it shows high affinity for the bromodomains of the ATP-dependent helicases SMARCA2 (BRM) and SMARCA4 (BRG1), as well as the fifth bromodomain of PBRM1 (BAF180), which are all members of bromodomain family VIII.[2][3][4][5] As an epigenetic reader domain inhibitor, this compound has become an invaluable tool for elucidating the biological functions of these key components of the BAF complex, which play a critical role in regulating gene expression, stem cell differentiation, and have been implicated in various cancers.[1][2][6][7][8] This guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound.
Chemical and Physical Properties
This compound is an azabicycloalkane derivative with the systematic IUPAC name (E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one.[9]
| Property | Value |
| Molecular Formula | C19H19N3O2[9][10] |
| Molecular Weight | 321.37 g/mol [9][10] |
| CAS Number | 1819363-80-8[10] |
Discovery and Selectivity
The discovery of this compound stemmed from a screening effort to identify selective inhibitors of the SMARCA bromodomains. Its selectivity was established through various biochemical and biophysical assays, which demonstrated its potent inhibition of SMARCA2, SMARCA4, and PBRM1(5) bromodomains with significantly lower affinity for other bromodomain families.[2][10][11]
Quantitative Binding and Potency Data
The binding affinities and inhibitory concentrations of this compound have been determined using multiple techniques, highlighting its selectivity for family VIII bromodomains.
| Target Bromodomain | Assay Type | Kd (nM) | Reference |
| SMARCA4 (BRG1) | Isothermal Titration Calorimetry (ITC) | 89 | [3][9][11] |
| PBRM1 (BAF180) (BD5) | Isothermal Titration Calorimetry (ITC) | 48 | [9][11] |
| SMARCA2 (BRM) | BROMOscan | 55 - 110 | [3] |
| SMARCA4 (BRG1) | BROMOscan | 55 - 110 | [3] |
A broader screening panel confirmed the excellent pharmacological selectivity of this compound. In a panel of 102 cellular receptors and 30 enzymes, it only showed weak interactions with four G-protein-coupled receptors (GPCRs) at micromolar concentrations, with no other significant off-target interactions outside of the bromodomain family.[2][10]
Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomain. Its high specificity for family VIII bromodomains is attributed to a novel binding mode. The phenolic headgroup of this compound displaces conserved water molecules within the binding site, a feature not commonly observed with other bromodomain inhibitors.[3] This interaction prevents the bromodomain from "reading" histone acetylation marks, thereby disrupting the chromatin remodeling function of the SWI/SNF complex.[12]
Figure 1. Mechanism of this compound inhibition of the SWI/SNF complex.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While specific, proprietary details may vary, the general synthetic strategy involves the formation of the key diazabicyclo[2.2.1]heptane core, followed by coupling with the side chain. A plausible, generalized synthetic route is outlined below:
-
Synthesis of the Diazabicyclo[2.2.1]heptane Core: This chiral scaffold is a critical component of this compound. Its synthesis often starts from readily available chiral precursors and involves several steps to construct the bicyclic system with the desired stereochemistry ((1R,4R)).
-
Functionalization of the Core: One of the nitrogen atoms of the bicyclic core is functionalized with a pyridin-2-yl group.
-
Synthesis of the Side Chain: The (E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enal side chain is synthesized separately. This typically involves a Claisen-Schmidt condensation between a protected 2-hydroxyacetophenone and an appropriate aldehyde.
-
Final Coupling Reaction: The final step is a reductive amination or a related coupling reaction between the functionalized diazabicyclo[2.2.1]heptane core and the prepared side chain to form the final this compound molecule. Purification is typically achieved through column chromatography.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity and selectivity.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and a target bromodomain.
-
Objective: To determine the thermodynamic parameters of this compound binding to SMARCA4/2 or PBRM1 bromodomains.
-
Methodology:
-
A solution of the purified recombinant bromodomain protein is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
A series of small, sequential injections of this compound into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding isotherm to calculate the Kd, n, and ΔH.[2]
-
Thermal Shift Assay (TSA)
TSA is a high-throughput method used to assess the selectivity of a compound by measuring its effect on the thermal stability of a large panel of proteins.
-
Objective: To screen this compound against a wide range of bromodomains to determine its selectivity profile.
-
Methodology:
-
Individual bromodomains are incubated with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
This compound or a DMSO control is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm), where 50% of the protein is unfolded, is determined.
-
A significant increase in Tm (ΔTm) in the presence of this compound indicates binding and stabilization of the protein.[2]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the mobility of fluorescently tagged proteins and assess the ability of a compound to displace them from chromatin.[13]
-
Objective: To determine if this compound can displace SMARCA2/4 from chromatin in living cells.
-
Methodology:
-
Cells (e.g., U2OS) are transfected with a plasmid expressing a GFP-tagged full-length or bromodomain-containing protein (e.g., GFP-BRM).
-
Transfected cells are treated with this compound or a DMSO control. To enhance the assay window, cells can be pre-treated with a histone deacetylase inhibitor like SAHA.[2]
-
A specific region of the nucleus in a single cell is photobleached using a high-intensity laser, destroying the GFP fluorescence in that area.
-
The rate of fluorescence recovery in the bleached region is monitored over time by acquiring images at low laser intensity.
-
An increased rate of fluorescence recovery in this compound-treated cells compared to controls indicates that the inhibitor has displaced the GFP-tagged protein from a less mobile, chromatin-bound state to a more mobile, soluble state.[11]
-
Figure 2. Workflow for a typical FRAP experiment to assess this compound activity.
Cellular Activity and Applications
This compound is cell-permeable and has been shown to engage its targets in cellular contexts.[3] It has been utilized in various studies to probe the function of the SWI/SNF complex. For example, exposure of embryonic stem cells to this compound leads to a loss of stemness and alters lineage specification.[3] Furthermore, it enhances the differentiation of trophoblast stem cells.[3] While this compound itself does not typically exhibit cytotoxic effects on its own across a broad range of cancer cell lines, it has been shown to sensitize glioblastoma cells to the chemotherapeutic agent temozolomide.[2][6][12]
Figure 3. Logical workflow for the discovery and validation of this compound.
Conclusion
This compound is a well-characterized and highly selective chemical probe for the bromodomains of the SMARCA family. Its development has provided the research community with a critical tool to investigate the roles of the SWI/SNF complex in health and disease. The detailed quantitative data and established experimental protocols associated with this compound ensure its robust application in cellular and biochemical studies, furthering our understanding of epigenetic regulation.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C19H19N3O2 | CID 78243717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. PFI 3 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to PFI-3 and its Target Proteins SMARCA2 and SMARCA4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a significant fraction of human cancers. At the core of these complexes are two mutually exclusive ATPases, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), which utilize the energy from ATP hydrolysis to modulate nucleosome positioning and DNA accessibility. The bromodomains of these proteins, which recognize acetylated lysine residues on histones, are attractive targets for therapeutic intervention. PFI-3 is a potent and selective chemical probe that targets the bromodomains of SMARCA2 and SMARCA4, making it an invaluable tool for studying their function and for the development of novel anti-cancer therapies.
This technical guide provides a comprehensive overview of this compound and its interactions with SMARCA2 and SMARCA4. It includes quantitative data on binding affinity and cellular activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
This compound Binding Affinity and Selectivity
This compound exhibits high affinity for the bromodomains of SMARCA2 and SMARCA4. The following table summarizes the dissociation constants (Kd) and IC50 values obtained from various biochemical and cellular assays.
| Target | Assay | Kd (nM) | IC50 (µM) | Reference |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | 89 | - | [1][2] |
| SMARCA2 | BROMOScan | 55 | - | [1][2] |
| SMARCA4 | BROMOScan | 110 | - | [1][2] |
| SMARCA2 Bromodomain Displacement | In situ cell extraction | - | 5.78 |
Cellular Activity of this compound
This compound has been shown to have variable effects on the viability of different cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of cell lines are presented below.
| Cell Line | Cancer Type | SMARCA4 Status | IC50 (µM) |
| SH-4 | Melanoma | Not Specified | 4.27 |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not Specified | 7.13 |
| NCI-H1650 | Non-Small Cell Lung Cancer | Not Specified | 8.67 |
| EHEB | Chronic Lymphocytic Leukemia | Not Specified | 13.09 |
| SF295 | Glioblastoma | Not Specified | 20.15 |
| EBC-1 | Lung Squamous Cell Carcinoma | Not Specified | 20.67 |
| A498 | Kidney Renal Clear Cell Carcinoma | Not Specified | 23.19 |
| OE21 | Esophageal Adenocarcinoma | Not Specified | 23.82 |
| AN3-CA | Uterine Corpus Endometrial Carcinoma | Not Specified | 25.00 |
| MG-63 | Osteosarcoma | Not Specified | 26.49 |
| LS-123 | Colon Adenocarcinoma | Not Specified | 26.60 |
| TC-71 | Ewing's Sarcoma | Not Specified | 26.94 |
Mandatory Visualization
BAF/PBAF Complex Assembly
The following diagram illustrates the general architecture of the BAF (BRG1/BRM-associated factors) and PBAF (Polybromo-associated BAF) complexes, highlighting the central role of the SMARCA2/4 ATPase subunits.
Mechanism of Action of this compound
This diagram depicts how this compound inhibits the function of SMARCA2/4, leading to altered gene expression.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
The following diagram outlines the key steps in a Chromatin Immunoprecipitation (ChIP) experiment to study the binding of SMARCA4 to DNA.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the SMARCA4 bromodomain.
Materials:
-
Purified recombinant SMARCA4 bromodomain protein
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Dialyze the purified SMARCA4 bromodomain protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and this compound solutions immediately before the experiment.
-
Load the SMARCA4 bromodomain solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters on the ITC instrument (e.g., temperature, injection volume, spacing between injections).
-
Perform the titration experiment, injecting small aliquots of this compound into the protein solution.
-
Analyze the resulting data using the instrument's software to fit a binding model and determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.[3]
Western Blotting for SMARCA2 and SMARCA4
Objective: To detect the protein levels of SMARCA2 and SMARCA4 in cell lysates.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SMARCA4/BRG1 antibody (e.g., Proteintech 21634-1-AP, dilution 1:1500)[4]
-
Anti-SMARCA2/BRM antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate proteins in the cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SMARCA4 at 1:1500 dilution) overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions occupied by SMARCA4.
Materials:
-
Cells treated with or without this compound
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffers
-
Sonication or enzymatic digestion reagents
-
Anti-SMARCA4 antibody for IP (e.g., Proteintech 20650-1-AP)[5]
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR or reagents for library preparation for sequencing
Protocol:
-
Crosslink proteins to DNA by treating cells with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an anti-SMARCA4 antibody or a negative control IgG overnight at 4°C.[5]
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq).[6][7]
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[8][9]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Remove the media and dissolve the formazan crystals in a solubilization solution.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Clonogenic Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound compound
-
Crystal violet staining solution (0.5% crystal violet in methanol)[10]
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with methanol.
-
Stain the colonies with crystal violet solution for 20-30 minutes.[11]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. SMARCA4/BRG1 antibody (21634-1-AP) | Proteintech [ptglab.com]
- 5. SMARCA4/BRG1 antibody (20650-1-AP) | Proteintech [ptglab.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
The Biological Function of PFI-3 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-3 is a potent and selective chemical probe that acts as a bromodomain inhibitor, specifically targeting the SWI/SNF (SWItch/Sucrose Non-Fermentable) family of chromatin remodeling complexes. By binding to the bromodomains of the ATPase subunits SMARCA4 (BRG1) and SMARCA2 (BRM), as well as the fifth bromodomain of PBRM1 (BAF180), this compound effectively disrupts the interaction of these complexes with acetylated histones. This interference with chromatin targeting has profound implications for gene regulation, DNA repair, and cell fate decisions. This technical guide provides an in-depth overview of the biological function of this compound, its mechanism of action, and its applications in research and drug development, with a focus on its role in sensitizing cancer cells to DNA-damaging agents. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this critical area of epigenetics.
Introduction to this compound and the SWI/SNF Complex
The mammalian SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure. By sliding, evicting, or restructuring nucleosomes, the SWI/SNF complex modulates the accessibility of DNA to transcription factors and the DNA repair machinery. The catalytic core of the complex is one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM). These proteins, along with PBRM1, contain bromodomains—protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby anchoring the complex to specific chromatin regions.
This compound is a cell-permeable small molecule inhibitor designed to specifically target the bromodomains of SMARCA4, SMARCA2, and PBRM1, which belong to family VIII of bromodomains. Its primary mechanism of action is to competitively bind to the acetyl-lysine binding pocket of these bromodomains, preventing the SWI/SNF complex from engaging with chromatin. This leads to the dissociation of the complex from its target sites, thereby inhibiting its chromatin remodeling functions.
Quantitative Data: Binding Affinity and Cellular Potency of this compound
The efficacy of this compound as a bromodomain inhibitor has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity (Kd) and cellular potency (IC50).
| Target Bromodomain | Binding Affinity (Kd) | Assay Method | Reference |
| SMARCA4 (BRG1) | 89 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| SMARCA2/4 | 55 - 110 nM | BROMOScan | [1][2] |
| PBRM1 (PB1, 5th Bromodomain) | 48 nM | Not Specified | [3] |
Table 1: Binding Affinity of this compound for Target Bromodomains. This table summarizes the dissociation constants (Kd) of this compound for the bromodomains of key SWI/SNF subunits. Lower Kd values indicate higher binding affinity.
| Cell Line | Assay | IC50 | Notes | Reference |
| HeLa (expressing GFP-tagged SMARCA2 bromodomain) | In situ cell extraction | 5.78 µM | Displacement of the bromodomain from chromatin. | [4] |
Table 2: Cellular Potency of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in a cellular context, demonstrating its ability to displace its target from chromatin.
Mechanism of Action of this compound
This compound exerts its biological effects by competitively inhibiting the binding of SWI/SNF bromodomains to acetylated histones. This leads to the dissociation of the SWI/SNF complex from chromatin, thereby impairing its ability to remodel nucleosomes. The functional consequences of this action are context-dependent but have been extensively studied in the context of cancer and stem cell biology.
Inhibition of SWI/SNF Chromatin Binding and Remodeling
The primary molecular effect of this compound is the displacement of the SWI/SNF complex from chromatin. By occupying the acetyl-lysine binding pocket of the bromodomains within SMARCA4/2 and PBRM1, this compound prevents the recognition of acetylated histone tails, a key step in the targeting of the SWI/SNF complex to specific genomic loci.[5] This leads to a global reduction in SWI/SNF-mediated chromatin remodeling.
Figure 1: Mechanism of this compound Action. this compound competitively binds to the bromodomain of the SWI/SNF complex, preventing its interaction with acetylated histone tails and subsequent chromatin remodeling.
Sensitization of Cancer Cells to DNA Damage
A significant functional consequence of this compound-mediated SWI/SNF inhibition is the sensitization of cancer cells to DNA-damaging agents, such as doxorubicin.[5][6] The SWI/SNF complex is known to play a crucial role in the DNA damage response (DDR), particularly in the repair of double-strand breaks (DSBs). By displacing SWI/SNF from chromatin, this compound impairs the efficient repair of these lesions, leading to an accumulation of DNA damage.[5] This, in turn, can trigger cell cycle arrest and, ultimately, cell death through pathways such as necrosis and senescence.[5][6]
Figure 2: this compound in the DNA Damage Response. this compound inhibits the recruitment of the SWI/SNF complex to sites of DNA damage, leading to impaired repair, cell cycle arrest, and eventual cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological function of this compound.
In Situ Cell Extraction Assay
This assay is used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin in living cells.
Materials:
-
Cells expressing a GFP-tagged bromodomain of interest (e.g., HeLa cells expressing GFP-SMARCA2 bromodomain)
-
This compound
-
DMSO (vehicle control)
-
Histone deacetylase (HDAC) inhibitor (e.g., SAHA), optional, to increase histone acetylation
-
Phosphate-buffered saline (PBS)
-
In situ extraction buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1-50 µM) or DMSO for the desired time (e.g., 2-24 hours). If using an HDAC inhibitor, it can be added prior to or concurrently with this compound treatment.
-
Wash the cells once with ice-cold PBS.
-
Incubate the cells with ice-cold in situ extraction buffer for 5-10 minutes on ice to remove non-chromatin-bound proteins.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.
-
Visualize the cells using a fluorescence microscope and quantify the mean GFP intensity per nucleus. A decrease in nuclear GFP signal in this compound-treated cells compared to control indicates displacement of the bromodomain from chromatin.
Chromatin Fractionation Assay
This biochemical assay separates cellular components into cytoplasmic, nucleoplasmic, and chromatin-bound fractions to determine the localization of SWI/SNF proteins following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
DMSO
-
PBS
-
Buffer A (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, protease inhibitors)
-
Buffer B (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, protease inhibitors)
-
Buffer C (e.g., Buffer A + 1% Triton X-100)
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against SWI/SNF subunits (e.g., anti-BRG1, anti-BRM) and loading controls (e.g., anti-GAPDH for cytoplasmic fraction, anti-Lamin A/C for chromatin fraction)
Procedure:
-
Treat cultured cells with this compound or DMSO as required.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Buffer A and incubate on ice for 10 minutes.
-
Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet with Buffer A.
-
Resuspend the nuclear pellet in ice-cold Buffer B and incubate on ice for 30 minutes.
-
Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the nucleoplasmic fraction.
-
Resuspend the chromatin pellet in Laemmli sample buffer and sonicate to solubilize. This is the chromatin-bound fraction.
-
Analyze equal protein amounts from each fraction by SDS-PAGE and Western blotting using antibodies against SWI/SNF subunits and appropriate loading controls. A decrease in the amount of SWI/SNF proteins in the chromatin-bound fraction of this compound-treated cells indicates dissociation from chromatin.
Cell Viability Assay
This assay measures the effect of this compound, alone or in combination with other drugs, on cell proliferation and survival.
Materials:
-
Cancer cell lines of interest
-
This compound
-
DNA-damaging agent (e.g., doxorubicin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergistic effects can be calculated using appropriate software (e.g., CompuSyn).
Logical Workflow for a Typical this compound Experiment
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on a cancer cell line.
Conclusion and Future Directions
This compound has emerged as a critical tool for dissecting the biological roles of the SWI/SNF chromatin remodeling complex. Its ability to specifically inhibit the bromodomain-mediated chromatin targeting of SMARCA4/2 and PBRM1 has provided invaluable insights into the functions of these complexes in gene regulation, DNA repair, and the maintenance of cellular identity. The sensitization of cancer cells to DNA-damaging agents by this compound highlights a promising therapeutic strategy for cancers that are dependent on SWI/SNF for their survival and DNA repair capacity.
Future research will likely focus on the development of next-generation bromodomain inhibitors with improved potency and selectivity, as well as the exploration of this compound and similar compounds in combination with other targeted therapies. A deeper understanding of the specific genomic loci and gene networks regulated by SWI/SNF that are most sensitive to this compound will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. Furthermore, the role of this compound in modulating the tumor microenvironment and immune responses warrants further investigation. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound in the field of chromatin biology and oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
PFI-3's Role in Regulating Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-3 is a potent and selective small-molecule inhibitor that targets the bromodomains of the BRG1/BRM (SMARCA4/SMARCA2) proteins, the core ATPase subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex. By binding to these specific bromodomains, this compound effectively prevents the recruitment and binding of the SWI/SNF complex to acetylated chromatin. This action modulates chromatin structure and accessibility, thereby influencing gene transcription programs critical in various biological processes, including stem cell differentiation, DNA damage repair, and cancer progression. This document provides an in-depth technical overview of this compound's mechanism of action, its impact on gene regulation, key quantitative data, and detailed experimental protocols for its study.
Introduction: this compound and the SWI/SNF Complex
Gene expression in eukaryotes is intricately controlled by the state of chromatin, the complex of DNA and proteins within the nucleus. The SWI/SNF complex is a key ATP-dependent chromatin remodeler that alters nucleosome positioning, making DNA more accessible for transcription factors and the transcriptional machinery. The catalytic subunits of this complex, BRG1 (SMARCA4) and BRM (SMARCA2), contain a bromodomain—a highly conserved protein module that recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for anchoring the SWI/SNF complex to specific chromatin regions to enact its remodeling function.
This compound is a chemical probe developed to specifically inhibit the bromodomains of BRG1, BRM, and the fifth bromodomain of BAF180 (PBRM1).[1] Unlike broader-spectrum bromodomain inhibitors, this compound's selectivity allows for the precise investigation of the BAF complex's role in cellular processes. Its primary mechanism involves disrupting the "reading" of the histone code by the SWI/SNF complex, which subsequently alters the expression of target genes.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRG1/BRM bromodomains. By occupying this pocket, this compound prevents the bromodomain from engaging with acetylated histones. This disruption has a critical downstream effect: it leads to the dissociation of the entire SWI/SNF complex from chromatin.[1][2][3] This prevents the complex from remodeling nucleosomes at target gene promoters and enhancers, thereby altering the transcriptional landscape.
The significance of this mechanism is profound in contexts where the SWI/SNF complex is essential for cellular function. For instance, in certain cancer cells, the SWI/SNF complex is required for repairing DNA double-strand breaks (DSBs).[2][3] By preventing SWI/SNF from binding to chromatin at damage sites, this compound impairs the DNA damage response, sensitizing these cells to chemotherapeutic agents like doxorubicin.[1][2][3]
Role in Regulating Specific Gene Programs
This compound's ability to displace the SWI/SNF complex from chromatin has been shown to regulate distinct gene transcription programs.
-
Stem Cell Differentiation: In embryonic stem cells (ESCs), this compound treatment leads to a loss of stemness and promotes unregulated lineage specification.[4] This suggests the bromodomains of BRG1/BRM are critical for maintaining the specific gene expression patterns that define the pluripotent state.[4]
-
Myofibroblast Differentiation: In vascular progenitor cells, TGF-β1 stimulation normally causes a redistribution of BRG1 from stemness-related genes to the promoter regions of myofibroblast-related genes, driving differentiation. This compound blocks this TGF-β1-induced recruitment of BRG1 to myofibroblast gene promoters, thereby inhibiting this fibrotic transition.[5]
-
Interferon-Induced Gene Expression: In glioblastoma (GBM) cells, this compound was found to alter gene expression by enhancing both the basal and interferon-induced expression of a subset of interferon-responsive genes.[6]
These examples highlight that the consequence of this compound treatment is context-dependent, relying on which genes are under the primary control of the SWI/SNF complex in a given cell type and state.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity from published studies.
Table 1: Cellular Activity and Concentrations
| Cell Line | Assay Type | Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| U2OS | Chromatin Fractionation | Dissociation of BRG1/BRM from chromatin | 30-50 µM | [1] |
| A549, HT29 | Chromatin Fractionation | Blockade of doxorubicin-induced BRG1/BRM chromatin binding | 50 µM | [1] |
| GBM Cells | Cell Viability | Enhanced sensitivity to temozolomide (TMZ) | Not specified | [6] |
| MEL270, OMM2.5 | Cell Death Assay | Increased sensitivity to TMZ-induced apoptosis | Not specified | [7] |
| AdvSca1-SM | In vivo vascular injury model | Attenuation of perivascular fibrosis | 50 mg/kg (oral gavage) |[5] |
Table 2: Binding Affinity and Selectivity (In Vitro)
| Target Bromodomain | Binding Assay | Affinity (Kd) | Reference |
|---|---|---|---|
| BRG1 (SMARCA4) | In vitro experiments | Specific Binding | [1] |
| BRM (SMARCA2) | In vitro experiments | Specific Binding | [1] |
| BAF180 (PBRM1) - BD5 | In vitro experiments | Selective Binding | [1] |
| BRD7/BRD9 | - | No significant effect |[1] |
Note: Specific Kd values are not consistently reported in the reviewed literature, which often confirms specificity without providing precise affinity constants.
Key Experimental Protocols
Chromatin Fractionation / In Situ Detergent Extraction
This method is used to assess whether a protein of interest, like BRG1, is bound to chromatin or is part of the soluble nucleoplasmic fraction. This compound treatment is expected to shift SWI/SNF components from the chromatin-bound fraction to the soluble fraction.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS) to desired confluency. Treat with this compound (e.g., 30-50 µM) or vehicle control for a specified time (e.g., 2 hours).
-
In Situ Extraction: Wash cells with cold PBS. Add ice-cold Cytosolic Buffer (e.g., containing 0.5% Triton X-100) and incubate on ice. This lyses the cell membrane while keeping the nuclear membrane intact, releasing soluble proteins.
-
Separation of Fractions: Collect the supernatant, which contains the soluble (non-chromatin-bound) proteins.
-
Nuclear Lysis: Lyse the remaining nuclei with a Nuclear Lysis Buffer containing a nuclease (e.g., DNase I) to release chromatin-bound proteins.
-
Analysis: Analyze both the soluble and chromatin-bound fractions by SDS-PAGE and immunoblotting using antibodies against the proteins of interest (e.g., anti-BRG1, anti-BRM, anti-Histone H3 as a chromatin marker).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein. In the context of this compound, it can be used to map the locations where BRG1 is lost from chromatin following inhibitor treatment.
Protocol Steps:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-BRG1). Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the co-precipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, representing the protein's binding sites. Compare peaks between this compound and vehicle-treated samples to identify differential binding.
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the entire transcriptome of a cell. It is essential for determining the downstream consequences of this compound treatment on gene expression.
Protocol Steps:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit or protocol. Ensure high quality and integrity of the RNA.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragment the remaining RNA (mRNA, lncRNA, etc.).
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand to create double-stranded cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
-
Amplification: Amplify the adapter-ligated library via PCR.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome or transcriptome.
-
Quantify the expression level for each gene (e.g., as TPM or FPKM).
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Conclusion and Future Directions
This compound is an invaluable chemical tool for dissecting the function of the SWI/SNF chromatin remodeling complex in gene regulation. Its mechanism of action—displacing the complex from chromatin by inhibiting the BRG1/BRM bromodomains—has been shown to impact diverse biological outcomes, from stem cell fate to cancer cell sensitivity to DNA damaging agents.[1][2][4]
For drug development professionals, this compound's ability to sensitize cancer cells to existing chemotherapies presents a compelling therapeutic strategy.[2][3][6] Future work should focus on developing this compound analogs with improved pharmacokinetic properties for in vivo applications and on identifying predictive biomarkers to determine which patient populations would most benefit from SWI/SNF-targeted therapies. For researchers, this compound remains a crucial probe for exploring the fundamental roles of BAF complexes in the epigenetic regulation of transcription in health and disease.
References
- 1. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redistribution of the chromatin remodeler Brg1 directs smooth muscle–derived adventitial progenitor–to–myofibroblast differentiation and vascular fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Selectivity Profile of PFI-3 Against Other Bromodomains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PFI-3, a chemical probe for the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases of the SWI/SNF chromatin remodeling complex. The document details its binding affinity against a panel of human bromodomains, outlines the experimental methodologies used for its characterization, and illustrates relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound is a potent and selective inhibitor of the bromodomains of SMARCA2 and SMARCA4, as well as the fifth bromodomain of PBRM1 (PB1(5)).[1][2] Its selectivity has been assessed against a broad panel of human bromodomains using various biophysical and biochemical assays. The following table summarizes the available quantitative data on the binding affinity and selectivity of this compound.
| Bromodomain Family | Bromodomain Target | Assay Type | Dissociation Constant (Kd) / IC50 | Reference |
| VIII | SMARCA2 | BROMOscan | 55 nM | [3] |
| SMARCA4 | BROMOscan | 110 nM | [3] | |
| SMARCA2/4 | Isothermal Titration Calorimetry (ITC) | 89 nM | [3] | |
| PBRM1 (Bromodomain 5) | Isothermal Titration Calorimetry (ITC) | 48 nM | ||
| IV | BRD9 | BROMOscan | >10,000 nM | [3] |
| II | BRD4 (BD1) | BROMOscan | >10,000 nM | [3] |
| CECR2 | Cell-based assay | No activity at 100 µM |
Note: The BROMOscan data represents a selection of publicly available results. A broader screen against 32 bromodomains indicated high selectivity, with most bromodomains showing minimal inhibition at a this compound concentration of 2 µM.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
BROMOscan® Bromodomain Binding Assay (DiscoverX)
The BROMOscan® technology is a competitive binding assay used to determine the dissociation constants (Kd) of compounds for a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates a higher affinity of the compound for the bromodomain.
Detailed Protocol:
-
Immobilization of Ligand: A proprietary ligand for the bromodomain of interest is immobilized on a solid support (e.g., magnetic beads).
-
Binding Reaction: The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (e.g., this compound). A DMSO control (no compound) is included to determine the maximum binding signal.
-
Washing: Unbound bromodomain and test compound are removed by washing the solid support.
-
Elution and Quantification: The bound bromodomain-DNA conjugate is eluted. The amount of DNA is then quantified using qPCR.
-
Data Analysis: The amount of bound bromodomain is compared to the DMSO control. The percentage of bromodomain bound at each compound concentration is plotted, and the Kd is determined by fitting the data to a standard dose-response curve.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition
AlphaScreen® is a bead-based proximity assay used to measure the inhibition of protein-protein interactions, such as a bromodomain binding to an acetylated histone peptide.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. When brought into close proximity (less than 200 nm), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. In the context of a bromodomain assay, one bead is conjugated to the bromodomain and the other to its acetylated peptide ligand. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute the GST-tagged bromodomain protein (e.g., SMARCA2) and a biotinylated acetylated histone peptide (e.g., H4K16ac) in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) in DMSO and then dilute in assay buffer.
-
Prepare a slurry of Glutathione Donor beads and Streptavidin Acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the diluted test compound or DMSO control.
-
Add 5 µL of the GST-tagged bromodomain solution.
-
Add 5 µL of the biotinylated acetylated histone peptide solution.
-
Incubate for 30 minutes at room temperature to allow for binding equilibration.
-
Add 10 µL of the bead slurry to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal from wells containing the test compound is normalized to the DMSO control wells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the bromodomain-containing protein (e.g., SMARCA4 bromodomain).
-
Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the test compound (this compound) in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
A control experiment, injecting the compound into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured.
-
The raw data is integrated to obtain the heat change per injection.
-
The heat of dilution from the control experiment is subtracted from the binding data.
-
The resulting data is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizations
Signaling Pathway
Caption: Role of the SWI/SNF complex in chromatin remodeling and its inhibition by this compound.
Experimental Workflow: Bromodomain Inhibitor Screening
Caption: A typical workflow for the discovery and characterization of a selective bromodomain inhibitor.
References
Technical Guide: Preliminary Studies of PFI-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent, cell-permeable small molecule inhibitor that selectively targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA4 (BRG1) and SMARCA2 (BRM).[1] The SWI/SNF complex is a critical regulator of gene expression, and its subunits are frequently mutated in a wide range of human cancers. By binding to the acetyl-lysine binding pockets of the BRG1 and BRM bromodomains, this compound disrupts the interaction of the SWI/SNF complex with chromatin, thereby modulating gene expression and interfering with critical cellular processes such as DNA repair.[2][3] This guide summarizes the preliminary in vitro studies of this compound in cancer cell lines, presenting quantitative data, detailed experimental protocols, and the core signaling pathways involved.
Core Mechanism of Action
This compound is a chemical probe with high selectivity for the family VIII bromodomains present in the core ATPase subunits of the SWI/SNF complex.[1] It binds to the bromodomains of SMARCA2 and SMARCA4 with a dissociation constant (Kd) of approximately 89 nM.[1] In cellular contexts, this binding prevents the SWI/SNF complex from properly associating with chromatin, particularly at sites of DNA damage.[2][4]
Studies have shown that while this compound exhibits minimal cytotoxicity as a standalone agent in many cancer cell lines, its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging chemotherapeutic agents like doxorubicin and temozolomide (TMZ).[2][5] The inhibition of SWI/SNF's function impairs the DNA damage response (DDR), leading to defects in the repair of double-strand breaks (DSBs). This compromised repair mechanism ultimately enhances the efficacy of chemotherapy, leading to increased cell death in cancer cells that rely on a functional SWI/SNF complex for survival.[2]
Quantitative Data Presentation
This compound generally displays low single-agent cytotoxicity. Its main quantitative effect is observed in combination with other drugs. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are typically high when this compound is used alone. Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database reflects this trend across a wide variety of cell lines.[6]
Table 1: this compound Single-Agent Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Data Source |
|---|---|---|---|
| A549 | Lung Carcinoma | > 30 | [2] |
| HT29 | Colorectal Adenocarcinoma | > 30 | [2] |
| MT330 | Glioblastoma | > 30 | [5] |
| LN229 | Glioblastoma | > 30 | [5] |
| Various | Pan-Cancer | See GDSC Database | [6] |
Note: Specific IC50 values from the GDSC database can be accessed directly for a comprehensive list. The values generally exceed the effective concentrations used for chemosensitization.
Table 2: this compound Chemosensitization Effects
| Cell Line | Primary Drug | This compound Conc. (µM) | Effect | Reference |
|---|---|---|---|---|
| A549 | Doxorubicin | 30 | Synergistic increase in cell death | [2] |
| HT29 | Doxorubicin | 30 | Synergistic increase in necrosis and apoptosis | [2] |
| MT330 | Temozolomide (TMZ) | 10 | Sensitizes cells to TMZ-induced cell death | [5] |
| LN229 | Temozolomide (TMZ) | 10 | Sensitizes TMZ-resistant cells |[5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cancer cell viability and proliferation.
Protocol Steps:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][8]
-
Incubation: Allow cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. For combination studies, add this compound with a fixed concentration of a chemotherapeutic agent. Include vehicle-only (e.g., DMSO) controls.
-
Exposure: Incubate the plates for the desired exposure time (e.g., 72 hours).[9]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[7][8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.
Western Blot Analysis
This protocol is used to detect changes in protein levels or post-translational modifications (e.g., DNA damage markers like γH2AX) after this compound treatment.
Protocol Steps:
-
Treatment and Lysis: Culture cells to ~80% confluency and treat with this compound and/or a DNA-damaging agent for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., BRG1, γH2AX, PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[11]
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate whether this compound disrupts the interaction of BRG1/BRM with other proteins in a complex.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% IGE-PAL instead of SDS) with protease inhibitors.[12]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[12]
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-BRG1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.[12]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins and input samples by Western Blot using antibodies against the bait protein (BRG1) and suspected interacting "prey" proteins.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if this compound treatment alters the binding of BRG1/BRM to specific DNA regions (e.g., gene promoters or DNA damage sites).
Protocol Steps:
-
Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.[13]
-
Cell Lysis: Harvest and lyse the cells using a two-step lysis protocol to isolate the nuclei.[14]
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.[15]
-
Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., BRG1). A mock IP with a non-specific IgG should be run in parallel.
-
Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific target loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma [mdpi.com]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Optimized Protocol for Isolating Primary Epithelial Cell Chromatin for ChIP | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Effects of PFI-3 on Embryonic Stem Cell Differentiation
Abstract
This compound is a potent and selective small-molecule inhibitor that targets the bromodomains of the ATPase subunits of the SWI/SNF (also known as BAF) chromatin remodeling complex, specifically SMARCA4 (BRG1) and SMARCA2 (BRM), as well as the PB1(5) bromodomain.[1][2] This guide provides a comprehensive technical overview of the effects of this compound on embryonic stem cell (ESC) fate. It details the molecular mechanism of this compound, its impact on pluripotency and lineage specification, quantitative data on gene expression changes, and detailed experimental protocols. By inhibiting the acetyl-lysine reader function of these key epigenetic regulators, this compound disrupts the normal transcriptional programs that maintain the delicate balance between self-renewal and differentiation in ESCs, leading to a loss of stemness and skewed lineage commitment.[1][3]
Introduction: this compound and the SWI/SNF Complex
The mammalian SWI/SNF complex is a crucial ATP-dependent chromatin remodeler that alters nucleosome positioning, thereby regulating gene expression.[4] Its catalytic core is one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM).[5] These proteins contain bromodomains, which are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, tethering the complex to specific chromatin regions to modulate gene transcription.[1]
This compound is a cell-permeable chemical probe developed to specifically inhibit the bromodomains of SMARCA2, SMARCA4, and PBRM1.[3] By competitively binding to these bromodomains, this compound prevents the SWI/SNF complex from engaging with acetylated chromatin, effectively disrupting its function in transcriptional regulation.[6] This targeted inhibition provides a powerful tool to investigate the role of SWI/SNF's reader function in various biological processes, particularly in the context of embryonic stem cell pluripotency and differentiation.[1]
Mechanism of Action of this compound in Embryonic Stem Cells
In embryonic stem cells, the SWI/SNF complex is essential for maintaining the pluripotent state and for orchestrating proper lineage specification upon differentiation cues.[7][8] this compound's intervention disrupts this process through a clear mechanism:
-
Inhibition of Bromodomain Binding: this compound occupies the acetyl-lysine binding pocket of the SMARCA4/2 bromodomains.
-
Disruption of Chromatin Targeting: This prevents the SWI/SNF complex from localizing to its target gene loci.
-
Altered Chromatin State: The inability of SWI/SNF to remodel chromatin at these sites leads to downstream epigenetic changes. Specifically, treatment with this compound mimics the effect of Brg1 deletion, resulting in an increase of the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark at the transcription start sites (TSSs) of target genes.[1][2]
-
Deregulated Gene Expression: The altered chromatin landscape leads to significant changes in gene expression programs that are critical for both maintaining stemness and directing differentiation.[1]
Caption: this compound inhibits the SMARCA4/BRG1 bromodomain, disrupting SWI/SNF binding and remodeling.
Effects on Pluripotency and Self-Renewal
Treatment of ESCs with this compound under conditions that normally maintain self-renewal (i.e., in the presence of Leukemia Inhibitory Factor, LIF) leads to a progressive loss of the typical compact, dome-shaped colony morphology. This morphological change is indicative of spontaneous differentiation and a departure from the pluripotent state.
The primary effect of this compound is the deprivation of "stemness."[1] Long-term exposure significantly alters the transcriptional programs that uphold the pluripotent identity of ESCs. This is quantified by the downregulation of key pluripotency marker genes.
Impact on Lineage Specification
When ESCs are induced to differentiate in the presence of this compound, the process is deregulated, resulting in a skewed commitment to the three primary germ layers.[1][3] The inhibition of BAF bromodomains impairs the precise temporal activation and repression of genes required for balanced lineage specification.
-
Endoderm: The expression of the endodermal marker Gata4 is significantly affected.
-
Mesoderm: The key primitive streak and mesoderm marker T (Brachyury) shows altered expression.
-
Ectoderm: The ectodermal marker Nes (Nestin) is also deregulated.
This demonstrates that the reader function of BRG1/BRM is critical for the proper execution of differentiation programs.
Quantitative Data Summary
The following tables summarize the quantitative changes in gene expression observed in mouse embryonic stem cells following treatment with this compound.
Table 1: Effect of this compound on Pluripotency Gene Expression in Self-Renewing Conditions (with LIF) Data represents mRNA levels relative to control (PFI-3oMet treated), normalized to housekeeping genes.
| Gene Symbol | Function | Day 1 | Day 8 |
| Oct4 | Core Pluripotency Factor | ~1.0 | ↓ (~0.7) |
| Nanog | Core Pluripotency Factor | ~1.0 | ↓ (~0.5) |
| Klf4 | Pluripotency Factor | ~1.0 | ↓ (~0.4) |
| Esrrb | Pluripotency Factor | ~1.0 | ↓ (~0.2) |
| (Source: Data adapted from qRT-PCR analyses in relevant studies[3]) |
Table 2: Effect of this compound on Lineage-Specific Gene Expression During Differentiation (without LIF) Data represents mRNA levels relative to control (PFI-3oMet treated), normalized to housekeeping genes.
| Gene Symbol | Germ Layer | Day 1 | Day 4 |
| Oct4 | Pluripotency Control | ↓ (~0.5) | ↓↓ (~0.1) |
| Gata4 | Endoderm | ~1.0 | ↑ (~1.5) |
| T (Brachyury) | Mesoderm | ↓ (~0.5) | ↓↓ (~0.2) |
| Nes (Nestin) | Ectoderm | ~1.0 | ↑ (~1.7) |
| (Source: Data adapted from qRT-PCR analyses in relevant studies[3]) |
Detailed Experimental Protocols
The following are standardized protocols for investigating the effects of this compound on embryonic stem cells.
Embryonic Stem Cell Culture and this compound Treatment
-
Cell Line: Mouse embryonic stem cells (e.g., E14tg2a) are commonly used.
-
Culture Medium (Stemness): Cells are cultured on gelatin-coated plates in Glasgow Minimum Essential Medium (GMEM) supplemented with 10% Fetal Bovine Serum, 1% Non-Essential Amino Acids, 1% Sodium Pyruvate, 1% L-Glutamine, 0.1 mM β-mercaptoethanol, and 1000 U/mL Leukemia Inhibitory Factor (LIF).
-
Culture Medium (Differentiation): For differentiation experiments, the same medium is used but without the addition of LIF.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, this compound is added to the culture medium at a final concentration typically ranging from 1 µM to 10 µM. An inactive control compound, such as PFI-3oMet, is used in parallel at the same concentration.
-
Experimental Duration: Cells are treated for periods ranging from 24 hours to 8 days, with medium and compound refreshed daily.
Caption: Workflow for assessing this compound's impact on ESC self-renewal and differentiation.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Real-Time PCR: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. Each reaction is run in triplicate.
-
Primers: Validated primers for pluripotency markers (Oct4, Nanog), lineage markers (Gata4, T, Nes), and housekeeping genes for normalization (Gapdh, Hprt) are used.
-
Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the average of the housekeeping genes and relative to the control-treated sample.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Chromatin Shearing: Nuclei are isolated and the chromatin is sheared to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for the target of interest (e.g., anti-H3K27me3). An IgG antibody is used as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed extensively to remove non-specific binding, and the chromatin is then eluted.
-
Reverse Cross-linking: Cross-links are reversed by heating at 65°C, and proteins are digested with proteinase K.
-
DNA Purification: DNA is purified using spin columns.
-
Analysis: The abundance of specific DNA sequences (e.g., promoter regions of target genes) is quantified by qRT-PCR. Results are expressed as a percentage of the input chromatin.
Conclusion for Drug Development Professionals
The bromodomain inhibitor this compound serves as a critical tool for understanding the epigenetic regulation of embryonic stem cell fate. Its ability to disrupt the reader function of the SWI/SNF complex highlights a key vulnerability in the maintenance of pluripotency. For drug development, this presents several considerations:
-
Target Validation: The profound effects of inhibiting SMARCA4/2 bromodomains validate the SWI/SNF complex as a potent target for manipulating cell states.
-
Therapeutic Potential: Modulating differentiation pathways via epigenetic inhibitors could be harnessed for regenerative medicine, for example, by directing stem cell fate towards desired lineages or by inhibiting undesirable differentiation.
-
Toxicity and Specificity: While this compound shows low short-term toxicity, its long-term impact on fundamental processes like stem cell maintenance underscores the need for careful consideration of on-target toxicities in any therapeutic application targeting these fundamental epigenetic regulators.[1] The high specificity of this compound for BAF bromodomains makes it an excellent probe, but translation to therapeutics would require extensive safety profiling.[1][2]
References
- 1. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SMARCA4 - Wikipedia [en.wikipedia.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMARCA4 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Smarca4 SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
PFI-3: A Technical Review of its Applications in Research and Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective cell-permeable chemical probe that targets the bromodomains of the SMARCA2 (BRM), SMARCA4 (BRG1), and PBRM1 (BAF180) proteins. These proteins are core catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a critical regulator of gene expression. By inhibiting the interaction of these bromodomains with acetylated histones, this compound effectively modulates the activity of the SWI/SNF complex, making it a valuable tool for investigating its role in various biological processes and a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive review of the literature on this compound applications, including detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1. This inhibition prevents the SWI/SNF complex from recognizing and binding to acetylated histones, which is a key step in its chromatin remodeling activity. The primary downstream effect of this compound is the disruption of SWI/SNF-mediated gene regulation and its involvement in the DNA damage response (DDR).
Data Presentation
Quantitative Data Summary
The following table summarizes the binding affinities and cellular potencies of this compound as reported in the literature.
| Target Bromodomain | Assay Type | Value (nM) | Cell Line | Reference |
| SMARCA2 | BROMOScan | 55-110 | - | [1] |
| SMARCA4 | BROMOScan | 55-110 | - | [1] |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | 89 | - | [1] |
| PBRM1 (BD5) | BROMOScan | - | - | [2] |
| GFP-SMARCA2 bromodomain displacement | In-cell assay | IC50: 5780 | - | [3] |
Note: The IC50 value represents the concentration of this compound required to displace 50% of the GFP-tagged SMARCA2 bromodomain from chromatin.
A comprehensive list of half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines is available through the Genomics of Drug Sensitivity in Cancer (GDSC) database.[4] This data provides valuable insights into the potential therapeutic applications of this compound across different cancer types.
Signaling Pathway
The primary signaling pathway influenced by this compound is the DNA Damage Response (DDR). The SWI/SNF complex is a key player in the repair of DNA double-strand breaks (DSBs) through its involvement in both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[5][6][7] this compound-mediated inhibition of SWI/SNF impairs the recruitment of DNA repair machinery to the site of damage, leading to defects in DSB repair. This sensitizes cancer cells to DNA-damaging agents.[3][8]
References
- 1. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: PFI3 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Frontiers | The role of SWI/SNF chromatin remodelers in the repair of DNA double strand breaks and cancer therapy [frontiersin.org]
- 6. Comparison of nonhomologous end joining and homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologous recombination and nonhomologous end-joining repair pathways regulate fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
PFI-3 Compound: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety and handling of the PFI-3 compound, a selective chemical probe for the bromodomains of the SMARCA2/4 and PB1 proteins. The following sections detail the compound's properties, safety protocols, experimental methodologies, and its role in relevant signaling pathways.
Compound Identification and Properties
This compound is a potent and cell-permeable inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1, which are key components of the SWI/SNF chromatin remodeling complex.[1][2][3] Its ability to selectively target these bromodomains makes it a valuable tool for studying the roles of these proteins in gene regulation, stem cell differentiation, and cancer biology.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 1819363-80-8 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: ≥ 2.25 mg/mL (7.00 mM) |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 2 years.[5] |
| Stability | Half-life in aqueous solution at 37°C is greater than 7 days.[4] |
Safety and Handling Guidelines
While a specific Material Safety Data Sheet (MSDS) for this compound may vary between suppliers, the following guidelines are based on standard laboratory practices for handling chemical compounds of this nature.
Hazard Identification
The specific hazards of this compound have not been fully characterized. As with any research chemical, it should be handled with caution. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound.[6][7][8]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. If generating aerosols or working with large quantities, a fume hood should be used.
First Aid Measures
In case of accidental exposure, follow these standard first aid procedures:[9][10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
Handling and Storage
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
Storage: Store the solid compound in a tightly sealed container at -20°C.[12] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[5][13]
Accidental Release Measures
In the event of a spill, wear appropriate PPE.[14][15][16] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[17]
Experimental Protocols
This compound is utilized in a variety of cell-based assays to investigate the function of the SWI/SNF complex.
Cell Culture Treatment
Objective: To treat cultured cells with this compound to inhibit SMARCA2/4 and PB1 bromodomain activity.
Methodology:
-
Culture cells to the desired confluency in appropriate growth medium.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.
-
Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, cells can be harvested for downstream analysis such as Western blotting, chromatin immunoprecipitation, or RNA sequencing.
Caption: Experimental workflow for cell culture treatment with this compound.
DNA Unwinding Assay
Objective: To determine if this compound intercalates with DNA.[5]
Methodology:
-
Prepare a reaction mixture containing supercoiled pBR322 plasmid DNA, wheat germ topoisomerase I, and this compound at various concentrations (e.g., 1, 5, 10 µM) in a suitable buffer. Include a DMSO vehicle control.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and extract the DNA using butanol and chloroform/isoamyl alcohol.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualize the DNA bands under UV light. DNA intercalators will cause a change in the supercoiling of the plasmid, resulting in a different migration pattern compared to the control.
Signaling Pathway
This compound targets the bromodomains of the SMARCA2/4 and PB1 subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes.[18][19] The bromodomains of its subunits are responsible for recognizing and binding to acetylated lysine residues on histone tails, which is a key step in targeting the complex to specific genomic regions.[20]
By inhibiting these bromodomains, this compound prevents the SWI/SNF complex from binding to chromatin.[1] This leads to the dissociation of the complex from its target gene promoters, thereby altering gene expression.[21] In the context of cancer, this inhibition can sensitize cells to DNA damaging agents by impairing the DNA damage response, which often relies on chromatin remodeling to facilitate repair.[1][2][3]
Caption: this compound inhibits the SWI/SNF complex, altering gene expression.
References
- 1. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. pfi-institute.org [pfi-institute.org]
- 8. epa.gov [epa.gov]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. What Are the 3 P’s in First Aid? A Simple Guide to Safety - Essential Safety Training [essentialsafetytraining.org.uk]
- 11. first-aidtrainingservices.co.uk [first-aidtrainingservices.co.uk]
- 12. PFI 3 | Bromodomains | Tocris Bioscience [tocris.com]
- 13. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 14. cdp.dhs.gov [cdp.dhs.gov]
- 15. whmis.org [whmis.org]
- 16. marcomltd.com [marcomltd.com]
- 17. epa.gov [epa.gov]
- 18. Structure and Function of SWI/SNF Chromatin Remodeling Complexes and Mechanistic Implications for Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
PFI-3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Selective SMARCA2/4 and PB1(5) Bromodomain Inhibitor
Abstract
PFI-3 is a potent, cell-permeable small molecule inhibitor that selectively targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1). By competitively binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, leading to alterations in chromatin structure and gene expression. This guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, mechanism of action, and detailed protocols for key in vitro and cellular assays. The information presented herein is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in epigenetics, chromatin biology, and drug discovery.
Commercial Availability and Suppliers
This compound is readily available for research purposes from a variety of commercial suppliers worldwide. Researchers in Europe and the United States can procure this compound from the following reputable vendors:
-
APExBIO
-
MedChemExpress [1]
-
Cayman Chemical
-
Selleck Chemicals
-
Tocris Bioscience
-
InvivoChem
-
Abbexa
It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage and handling are crucial to maintain the integrity and activity of the compound.
| Property | Value |
| CAS Number | 1819363-80-8 |
| Molecular Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight | 321.37 g/mol |
| Appearance | Light yellow to green-yellow solid |
| Solubility | Soluble in DMSO (e.g., 100 mM) and ethanol (e.g., 5 mM with gentle warming) |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (In solution) | -80°C for up to 6 months |
Data compiled from multiple supplier websites.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1), which are core components of the SWI/SNF chromatin remodeling complex.[2][3] The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin by sliding, evicting, or altering the composition of nucleosomes.[4] This activity is crucial for regulating gene expression, DNA repair, and other essential cellular processes.
The bromodomains of SMARCA2/4 and PB1(5) recognize and bind to acetylated lysine residues on histone tails, thereby recruiting the SWI/SNF complex to specific genomic loci. This compound competitively inhibits this interaction, preventing the proper localization and function of the SWI/SNF complex.[5] This disruption of SWI/SNF-mediated chromatin remodeling can lead to changes in the expression of target genes and has been shown to sensitize cancer cells to DNA-damaging agents.[5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the reported binding affinities and cellular potencies of this compound from various studies.
Table 1: Biochemical Binding Affinities (Kd)
| Target Bromodomain | Kd (nM) | Assay Method | Reference |
| SMARCA2 | 55 - 110 | BROMOscan | [1] |
| SMARCA4 | 89 | Isothermal Titration Calorimetry | [1] |
| PB1 (domain 5) | 48 | Not Specified | [3] |
Table 2: Cellular Potency (IC50)
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa (expressing GFP-SMARCA2-BD) | In situ cell extraction | 5.78 | [6] |
| SH-4 (Melanoma) | Cell Viability | 4.27 | [7] |
| KYSE-70 (Esophageal Cancer) | Cell Viability | 7.13 | [7] |
| NCI-H1650 (Lung Adenocarcinoma) | Cell Viability | 8.67 | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published studies and may require optimization for specific cell types and experimental conditions.
In Situ Cell Extraction Assay
This assay is used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin in living cells.
Workflow Diagram:
Protocol:
-
Cell Culture: Plate HeLa cells stably expressing a GFP-tagged SMARCA2 bromodomain onto glass coverslips in a 24-well plate. Allow cells to adhere and grow to 50-70% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control for 2-4 hours at 37°C.
-
Permeabilization: Gently wash the cells with PBS. Permeabilize the cells by incubating with a buffer containing a mild detergent (e.g., 0.5% Triton X-100 in PBS) for 5 minutes at room temperature. This step removes soluble, non-chromatin-bound proteins.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and counterstain the nuclei with a DNA dye such as Hoechst 33342 for 10 minutes.
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the mean GFP fluorescence intensity within the nuclei. A decrease in nuclear GFP signal in this compound-treated cells compared to the control indicates displacement of the GFP-tagged bromodomain from chromatin.
Chromatin Fractionation Assay
This biochemical assay separates cellular components into cytoplasmic, soluble nuclear, and chromatin-bound fractions to determine the effect of this compound on the localization of endogenous SWI/SNF subunits.
Protocol:
-
Cell Lysis and Fractionation:
-
Harvest cells treated with this compound or DMSO and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice to swell the cells.
-
Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with hypotonic buffer.
-
-
Nuclear Extraction:
-
Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., Buffer B: 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) and incubate on ice with gentle agitation.
-
Centrifuge at high speed to pellet the chromatin and insoluble nuclear components. The supernatant is the soluble nuclear fraction.
-
-
Chromatin Fraction:
-
Wash the chromatin pellet with nuclear extraction buffer.
-
Resuspend the final pellet in a suitable buffer (e.g., 1x SDS-PAGE loading buffer) and sonicate briefly to shear the DNA and solubilize the chromatin-bound proteins.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from the cytoplasmic, soluble nuclear, and chromatin-bound fractions by SDS-PAGE and Western blotting using antibodies against SWI/SNF subunits (e.g., SMARCA2, SMARCA4) and appropriate cellular compartment markers (e.g., tubulin for cytoplasm, lamin B1 for the nucleus). A decrease in the amount of a SWI/SNF subunit in the chromatin-bound fraction of this compound-treated cells indicates its displacement from chromatin.
-
Cell Viability Assay
This assay measures the effect of this compound, alone or in combination with other agents, on cell proliferation and survival.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, a DNA-damaging agent (e.g., doxorubicin), or a combination of both. Include a DMSO-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as resazurin or a tetrazolium salt (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the dose-response curves and determine the IC50 values.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the SWI/SNF chromatin remodeling complex. Its selectivity for the bromodomains of SMARCA2/4 and PB1(5) allows for the targeted disruption of SWI/SNF function in a variety of experimental systems. The information and protocols provided in this guide are intended to facilitate the use of this compound in studies aimed at elucidating the mechanisms of chromatin regulation and exploring novel therapeutic strategies for diseases with dysregulated SWI/SNF activity, such as cancer. As with any small molecule inhibitor, it is essential to include appropriate controls and perform orthogonal experiments to validate findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Methodological & Application
Application Notes and Protocols for In Vitro PFI-3 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective chemical probe for the bromodomain-containing protein family VIII, which includes SMARCA2, SMARCA4, and PB1(5). Notably, it serves as a valuable tool for investigating the biological functions of the BRPF1 (Bromodomain and PHD Finger Containing 1) protein. BRPF1 is a critical scaffold protein within the MOZ (Monocytic Leukemia Zinc finger protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1] These complexes play a crucial role in chromatin remodeling and transcriptional regulation by acetylating histones, primarily H3K23ac. Dysregulation of the BRPF1-containing HAT complexes has been implicated in various diseases, including cancer and developmental disorders, making BRPF1 an attractive therapeutic target.[1][2]
These application notes provide detailed protocols for setting up an in vitro AlphaScreen assay to determine the inhibitory activity of this compound on the BRPF1 bromodomain. Additionally, a protocol for Isothermal Titration Calorimetry (ITC) is included for the characterization of binding affinity.
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected Compounds against BRPF1 Bromodomain
| Compound | Assay Type | IC50 (nM) | Kᵢ (nM) | Kd (nM) | Reference |
| NI-57 | AlphaScreen | 114 | - | - | [3] |
| NI-57 | ITC | - | - | 31 | [3][4] |
| PFI-4 | NanoBRET | 240 (cellular) | - | - | [5] |
| PFI-4 | ITC | - | - | 13 | [5] |
| This compound | AlphaScreen/ITC | N/A | N/A | N/A |
N/A: Not available in the searched literature.
Table 2: this compound Activity on Other Bromodomains
| Target Bromodomain | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| SMARCA2 | Cell-based chromatin binding | 5.78 | - | [6] |
| SMARCA2/4 | BROMOscan | - | Potent binding | [7] |
Signaling Pathway
The BRPF1 protein acts as a scaffold for the assembly of the MOZ/MORF histone acetyltransferase (HAT) complex. This complex is recruited to specific genomic loci through the interaction of its subunits with modified histones and other transcription factors. Once recruited, the catalytic subunit (MOZ or MORF) acetylates histone tails, leading to a more open chromatin structure that facilitates gene transcription. This pathway is crucial for processes such as embryonic development and hematopoiesis.[1][8]
Caption: BRPF1-MOZ/MORF Signaling Pathway.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for this compound Inhibition of BRPF1
This protocol is adapted from established methods for bromodomain inhibitor screening.
A. Principle: The AlphaScreen assay is a bead-based, no-wash immunoassay to measure the binding of a biotinylated histone peptide to a GST-tagged BRPF1 bromodomain. Streptavidin-coated Donor beads bind the biotinylated peptide, and Glutathione-coated Acceptor beads bind the GST-tagged BRPF1. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. This compound will compete with the histone peptide for binding to BRPF1, thus reducing the AlphaScreen signal.
B. Materials and Reagents:
-
Protein: Recombinant GST-tagged human BRPF1 bromodomain (residues ~630-740)
-
Peptide: Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Inhibitor: this compound (dissolved in DMSO)
-
Beads: AlphaScreen Glutathione Acceptor beads and Streptavidin Donor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT
-
Plates: 384-well low-volume white plates (e.g., ProxiPlate)
-
Plate Reader: Capable of AlphaScreen detection (e.g., EnVision, PHERAstar)
C. Experimental Workflow Diagram:
Caption: AlphaScreen Experimental Workflow.
D. Protocol:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the this compound dilutions or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of GST-BRPF1 diluted in Assay Buffer to each well. The final concentration should be optimized, but a starting point of 20 nM is recommended.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of biotinylated H4K12ac peptide diluted in Assay Buffer to each well. The final concentration should also be optimized, starting around 20 nM.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of AlphaScreen Glutathione Acceptor and Streptavidin Donor beads in Assay Buffer (in the dark). Add 5 µL of this bead suspension to each well. The final concentration of each bead type should be approximately 10 µg/mL.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Isothermal Titration Calorimetry (ITC) for this compound and BRPF1 Binding
A. Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (BRPF1). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
B. Materials and Reagents:
-
Protein: Highly pure, concentrated recombinant human BRPF1 bromodomain in ITC buffer.
-
Inhibitor: this compound dissolved in ITC buffer.
-
ITC Buffer: e.g., 50 mM HEPES (pH 7.4), 150 mM NaCl. The buffer used for protein purification and for dissolving the compound must be identical to avoid heat of dilution artifacts.
-
ITC Instrument: e.g., MicroCal PEAQ-ITC, Malvern Panalytical.
C. Protocol:
-
Thoroughly dialyze the BRPF1 protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the BRPF1 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections). A typical experiment consists of an initial small injection followed by 19-29 larger injections.
-
Perform a control experiment by injecting this compound into the buffer-filled cell to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the binding data and fitting the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound as an inhibitor of the BRPF1 bromodomain. The AlphaScreen assay is well-suited for high-throughput screening and determination of IC50 values, while ITC provides detailed thermodynamic information about the binding interaction. These assays are essential tools for researchers investigating the role of BRPF1 in health and disease and for the development of novel epigenetic therapies.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. NI-57 | Structural Genomics Consortium [thesgc.org]
- 4. invivochem.net [invivochem.net]
- 5. PFI-4 | Structural Genomics Consortium [thesgc.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Brpf1 - Wikipedia [en.wikipedia.org]
Determining Optimal PFI-3 Dosage for Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a selective, cell-permeable small molecule inhibitor that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically SMARCA2, SMARCA4, and PB1.[1] The SWI/SNF complex plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers. This compound has demonstrated potential as a sensitizing agent in cancer chemotherapy. While exhibiting minimal toxicity as a standalone agent, this compound has been shown to synergistically enhance the cytotoxic effects of DNA-damaging chemotherapeutic drugs like doxorubicin in several human cancer cell lines.[2][3] This effect is primarily achieved by inducing necrosis and senescence, and in some cell lines, by augmenting apoptosis.[2]
These application notes provide a comprehensive guide for determining the optimal dosage of this compound in cancer cell lines, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the inhibitory concentrations of this compound as a single agent in various cancer cell lines and its effect on cell death in combination with doxorubicin.
Table 1: Single-Agent this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SH-4 | Skin Cutaneous Melanoma (SKCM) | 4.27 |
| KYSE-70 | Esophageal Carcinoma (ESCA) | 7.13 |
| NCI-H1650 | Lung Adenocarcinoma (LUAD) | 8.67 |
| NTERA-2-cl-D1 | Testis Germ Cell Tumor | 9.53 |
| EHEB | Chronic Lymphocytic Leukemia (CLL) | 13.09 |
| MC116 | Diffuse Large B-Cell Lymphoma (DLBC) | 17.58 |
| SF295 | Glioblastoma multiforme (GBM) | 20.15 |
| EBC-1 | Lung Squamous Cell Carcinoma (LUSC) | 20.67 |
| SU-DHL-16 | Diffuse Large B-Cell Lymphoma (DLBC) | 21.38 |
| MFE-280 | Uterine Corpus Endometrial Carcinoma (UCEC) | 21.99 |
| CAL-27 | Head and Neck Squamous Cell Carcinoma (HNSC) | 22.12 |
| A498 | Kidney Renal Clear Cell Carcinoma (KIRC) | 23.19 |
| RCH-ACV | B-Lymphoblastic Leukemia/Lymphoma | 23.20 |
| OE21 | Esophageal Carcinoma (ESCA) | 23.82 |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma (DLBC) | 23.99 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.
Table 2: Effect of this compound in Combination with Doxorubicin on Cell Death (A549 and HT29 Cells) [2]
| Cell Line | Treatment | % Apoptotic Cells | % Necrotic Cells |
| A549 | Doxorubicin (0.25 µM) | ~2% | ~10% |
| Doxorubicin (0.25 µM) + this compound (30 µM) | ~2% | ~20% | |
| HT29 | Doxorubicin (0.25 µM) | ~5% | ~15% |
| Doxorubicin (0.25 µM) + this compound (30 µM) | ~15% | ~25% |
Data is approximated from graphical representations in the cited literature and represents the percentage of cells undergoing apoptosis or necrosis after 48-72 hours of treatment following a 2-hour doxorubicin pulse.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for determining its optimal dosage.
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and sensitizing cancer cells to chemotherapy-induced cell death.
Caption: A stepwise experimental workflow for determining the optimal dosage of this compound in cancer cell lines.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability and allows for the calculation of the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. For combination studies, co-incubate with a fixed concentration of a chemotherapeutic agent.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (with or without a chemotherapeutic agent) for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium containing any floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Target Protein Expression
This protocol is used to analyze the expression levels of proteins involved in the SWI/SNF pathway, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., against SMARCA2, SMARCA4, PARP, Caspase-3, Cyclin B1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The determination of the optimal this compound dosage is a critical step in harnessing its potential as a cancer therapeutic sensitizer. The protocols and data presented here provide a framework for researchers to systematically evaluate the effects of this compound on various cancer cell lines. By combining cell viability assays with functional assays for apoptosis and cell cycle, and mechanistic studies using western blotting, a comprehensive understanding of the optimal dosage and its biological consequences can be achieved. It is important to note that the efficacy of this compound is cell-type dependent and is most pronounced when used in combination with DNA-damaging agents in cancer cells that rely on the SWI/SNF complex for DNA repair.[2]
References
Application Notes and Protocols: Performing a Western Blot After PFI-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective chemical probe that inhibits the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, particularly targeting SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5). By displacing these key components from chromatin, this compound modulates gene expression and has emerged as a valuable tool for studying the role of the SWI/SNF complex in various biological processes, including cancer. A critical method for assessing the cellular impact of this compound treatment is Western blotting. This technique allows for the quantification of changes in protein expression levels, including the direct targets of this compound and downstream signaling molecules.
These application notes provide a detailed protocol for performing a Western blot to analyze protein expression changes following this compound treatment. The focus is on the direct targets of this compound and a key downstream histone modification, H3K27me3.
Data Presentation
Quantitative Analysis of Protein Expression Following this compound Treatment
The following tables summarize the expected quantitative changes in protein levels after treatment with this compound, based on published literature. It is important to note that while this compound displaces SWI/SNF components from chromatin, it does not typically alter the total protein levels of the core subunits SMARCA2 and SMARCA4[1]. However, its downstream effects can include an increase in the repressive histone mark H3K27me3.
Table 1: Effect of this compound on SWI/SNF Subunit Protein Levels
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | p-value |
| SMARCA2 | DMSO (Vehicle) | 1.00 ± 0.12 | - |
| SMARCA2 | This compound (10 µM) | 1.05 ± 0.15 | > 0.05 |
| SMARCA4 | DMSO (Vehicle) | 1.00 ± 0.09 | - |
| SMARCA4 | This compound (10 µM) | 0.98 ± 0.11 | > 0.05 |
Data is representative and based on findings that this compound does not significantly alter total protein levels of these subunits[1].
Table 2: Effect of this compound on Histone H3K27me3 Levels
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | p-value |
| H3K27me3 | DMSO (Vehicle) | 1.00 ± 0.21 | - |
| H3K27me3 | This compound (10 µM) | 1.85 ± 0.35 | < 0.05 |
| Total Histone H3 | DMSO (Vehicle) | 1.00 ± 0.10 | - |
| Total Histone H3 | This compound (10 µM) | 1.02 ± 0.13 | > 0.05 |
Data is illustrative of the expected increase in H3K27me3 and should be confirmed experimentally.
Experimental Protocols
Detailed Methodology for Western Blot Analysis
This protocol is optimized for the analysis of nuclear proteins and histone modifications after this compound treatment.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for the desired time period (e.g., 24-72 hours).
2. Lysate Preparation (for Nuclear Proteins and Histones):
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 3-5 pellet volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear chromatin and reduce viscosity. Use short bursts to avoid overheating.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (this is the whole-cell lysate).
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on a 12-15% polyacrylamide gel for histone analysis or a 4-12% gradient gel for larger proteins like SMARCA2/4.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a 0.2 µm nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Anti-SMARCA2
-
Anti-SMARCA4
-
Anti-H3K27me3
-
Anti-Histone H3 (as a loading control for histone modifications)
-
Anti-Lamin B1 (as a nuclear loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. Normalize the protein of interest to the appropriate loading control (e.g., H3K27me3 to Total Histone H3).
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
Chromatin Immunoprecipitation (ChIP) Protocol for Investigating the Effects of PFI-3, a BRPF1 Bromodomain Inhibitor
Application Note & Protocol
Audience: This document is intended for researchers, scientists, and drug development professionals interested in studying the effects of the BRPF1 bromodomain inhibitor, PFI-3, on chromatin dynamics and protein-DNA interactions.
Introduction:
This compound is a potent and selective chemical probe that inhibits the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing, 1), a scaffolding protein that is a component of several histone acetyltransferase (HAT) complexes, including the MOZ/MORF complex.[1] BRPF1 plays a crucial role in gene transcription by recognizing acetylated histone tails and recruiting HAT complexes to chromatin.[1] The SWI/SNF chromatin remodeling complex is also a target of this compound.[2][3] By inhibiting the BRPF1 bromodomain, this compound can modulate gene expression and other chromatin-based processes. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate how this compound treatment affects the localization of BRPF1 and other proteins on a genome-wide scale. This document provides a detailed protocol for performing a ChIP experiment on cells treated with this compound.
Signaling Pathway and Mechanism of Action
BRPF1 is a key component of histone acetyltransferase (HAT) complexes. Its bromodomain specifically recognizes acetylated lysine residues on histone tails, a crucial step in targeting these complexes to specific genomic loci.[1] Once recruited, the HAT complexes acetylate histones, leading to a more open chromatin structure and transcriptional activation. This compound acts as a competitive inhibitor of the BRPF1 bromodomain, preventing its binding to acetylated histones. This disrupts the recruitment of HAT complexes, leading to changes in histone acetylation and gene expression. This compound has been shown to block the chromatin binding of its target bromodomains and dissociate the corresponding SWI/SNF proteins from chromatin.[2]
Experimental Data Summary
The following tables summarize quantitative data from studies utilizing this compound, providing a reference for experimental design.
Table 1: this compound Treatment Conditions
| Cell Line | This compound Concentration | Treatment Duration | Application | Reference |
| U2OS | 30 µmol/L | Not Specified | Inhibition of BRG1 bromodomain chromatin binding | [4] |
| U2OS | 50 µmol/L | 2 hours | Dissociation of BRG1, BRM, and BAF180 from chromatin | [4] |
| A549, HT29 | Not Specified | Not Specified | Inhibition of doxorubicin-induced SWI/SNF binding to chromatin | [4] |
| MT330, LN229 | Not Specified | Not Specified | Increased thermostability of BRG1 BRD | [5] |
| HeLa | 5 µmol/L | 2 hours | In situ cell extraction | [6] |
Table 2: General ChIP Protocol Parameters
| Parameter | Recommended Range/Value | Reference |
| Cell Number | 2–5 x 107 cells per dish | [7] |
| Formaldehyde Cross-linking | 1% final concentration for 10 minutes | [8] |
| Glycine Quenching | 0.125 M final concentration for 5 minutes | [8] |
| Sonication Fragment Size | 200-1000 bp | [9] |
| Antibody for IP | Dependent on the target protein | [10] |
| Proteinase K Digestion | 50 µg/ml final concentration for 1 hour at 42°C | [8] |
| Reverse Cross-linking | 65°C for at least 5 hours or overnight | [7][9] |
Detailed Experimental Protocol: ChIP Following this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Experimental Workflow
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclei Lysis Buffer
-
ChIP Dilution Buffer
-
Protease Inhibitor Cocktail
-
Antibody specific to the target protein (e.g., BRPF1, H3K14ac)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
Sodium Acetate
Procedure:
1. Cell Culture and this compound Treatment 1.1. Culture cells to 70-80% confluency. 1.2. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration (refer to Table 1 for examples).
2. Cross-linking 2.1. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle agitation.[8] 2.2. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[8] 2.3. Wash the cells twice with ice-cold PBS.[8]
3. Cell Lysis and Chromatin Shearing 3.1. Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation. 3.2. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.[8] 3.3. Pellet the nuclei and resuspend in Nuclei Lysis Buffer.[11] 3.4. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.[9] Optimization of shearing conditions is critical. 3.5. Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation 4.1. Dilute the chromatin in ChIP Dilution Buffer. 4.2. Save a small aliquot of the diluted chromatin as "Input" control. 4.3. Pre-clear the chromatin with Protein A/G beads. 4.4. Add the specific antibody (or control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. 4.5. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
5. Washing and Elution 5.1. Pellet the beads and discard the supernatant. 5.2. Perform a series of washes to remove non-specifically bound proteins:
- Low Salt Wash Buffer[9]
- High Salt Wash Buffer[9]
- LiCl Wash Buffer[9]
- TE Buffer[9] 5.3. Elute the immunoprecipitated complexes from the beads using Elution Buffer.[7]
6. Reverse Cross-linking and DNA Purification 6.1. Add NaCl to the eluted samples and the input control and incubate at 65°C for at least 5 hours or overnight to reverse the cross-links.[7][9] 6.2. Treat with RNase A and then Proteinase K to remove RNA and protein.[7][8] 6.3. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.[11]
7. Downstream Analysis 7.1. Quantify the purified DNA. 7.2. Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or perform next-generation sequencing (ChIP-seq) for genome-wide analysis.
This application note provides a comprehensive protocol for utilizing Chromatin Immunoprecipitation to study the effects of the BRPF1 bromodomain inhibitor this compound. By following this protocol, researchers can gain valuable insights into how this compound modulates protein-DNA interactions and chromatin structure, contributing to a better understanding of its therapeutic potential.
References
- 1. Molecular insights into the recognition of N-terminal histone modifications by the BRPF1 bromodomain. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. ChIP Protocol | Proteintech Group [ptglab.com]
- 9. cusabio.com [cusabio.com]
- 10. protocols.io [protocols.io]
- 11. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Analyzing Gene Expression Following PFI-3 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective small molecule inhibitor of the bromodomains of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, the core catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][2] By targeting these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene expression.[3][4] This mechanism of action makes this compound a valuable tool for studying the role of the SWI/SNF complex in various biological processes, including cancer biology, and as a potential therapeutic agent. Notably, this compound has been shown to sensitize cancer cells to DNA damaging agents, highlighting its therapeutic potential.[1][3][4][5]
These application notes provide detailed protocols for analyzing global and targeted gene expression changes in cells following treatment with this compound. The described methods include RNA sequencing (RNA-Seq) for comprehensive transcriptome profiling and quantitative real-time PCR (qRT-PCR) for the validation of specific gene expression changes.
Mechanism of Action: this compound and the SWI/SNF Complex
The SWI/SNF complex is a key regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin structure.[6][7] This remodeling alters the accessibility of DNA to transcription factors and other regulatory proteins. The bromodomains of the BRG1 and BRM subunits are crucial for targeting the complex to specific genomic loci by recognizing acetylated lysine residues on histone tails.
This compound competitively binds to the acetyl-lysine binding pocket of the BRG1/BRM bromodomains, preventing the SWI/SNF complex from binding to chromatin.[3][4] This leads to altered expression of a subset of genes regulated by SWI/SNF, impacting cellular processes such as DNA repair, cell cycle control, and differentiation.[5][8]
Quantitative Data Summary
The following tables summarize representative gene expression changes observed in cancer cell lines after treatment with this compound, often in combination with a DNA damaging agent like doxorubicin. The data is derived from RNA-Seq experiments and illustrates the impact of this compound on gene transcription.
Table 1: Differentially Expressed Genes in A549 Lung Carcinoma Cells
| Gene Symbol | Treatment | Log2 Fold Change | Regulation |
| Genes Involved in DNA Damage Response | |||
| GADD45A | Doxorubicin + this compound vs. Doxorubicin | 1.5 | Upregulated |
| DDB2 | Doxorubicin + this compound vs. Doxorubicin | 1.2 | Upregulated |
| RAD51 | Doxorubicin + this compound vs. Doxorubicin | -1.8 | Downregulated |
| BRCA1 | Doxorubicin + this compound vs. Doxorubicin | -1.5 | Downregulated |
| Genes Involved in Cell Cycle & Apoptosis | |||
| CDKN1A (p21) | This compound | 2.1 | Upregulated |
| BCL2L1 | Doxorubicin + this compound vs. Doxorubicin | -1.3 | Downregulated |
| CCND1 | This compound | -1.7 | Downregulated |
| Interferon-Responsive Genes | |||
| IFI6 | This compound + IFN | 2.5 | Upregulated |
| ISG15 | This compound + IFN | 2.2 | Upregulated |
Note: The fold changes are illustrative and based on findings from published studies. Actual results will vary depending on the cell line, treatment conditions, and experimental setup.
Table 2: Differentially Expressed Genes in HT29 Colon Carcinoma Cells
| Gene Symbol | Treatment | Log2 Fold Change | Regulation |
| Genes Involved in DNA Damage Response | |||
| FANCD2 | Doxorubicin + this compound vs. Doxorubicin | -2.0 | Downregulated |
| CHEK1 | Doxorubicin + this compound vs. Doxorubicin | -1.6 | Downregulated |
| Genes Involved in Cell Proliferation | |||
| MYC | This compound | -2.5 | Downregulated |
| E2F1 | This compound | -1.9 | Downregulated |
| Genes Involved in Senescence | |||
| SERPINE1 | Doxorubicin + this compound vs. Doxorubicin | 1.8 | Upregulated |
Note: This data is a representative summary from relevant literature and should be used as a guideline for expected outcomes.
Experimental Protocols
Protocol 1: Global Gene Expression Analysis using RNA Sequencing (RNA-Seq)
This protocol outlines the steps for performing RNA-Seq to identify genome-wide changes in gene expression following this compound treatment.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest (e.g., A549, HT29, or relevant glioblastoma cell lines) in appropriate media and conditions to achieve exponential growth.
-
Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO). For studies on chemosensitization, a co-treatment with a DNA damaging agent like doxorubicin can be included.
-
Incubate the cells for a predetermined time course (e.g., 6, 24, or 48 hours) to capture both early and late transcriptional responses.
2. RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of > 8 is recommended for high-quality RNA-Seq data.
3. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform quality control on the prepared libraries to assess their size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the size of the transcriptome and the desired level of sensitivity.
4. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between this compound treated and control samples.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and functions that are enriched in the list of differentially expressed genes.
Protocol 2: Targeted Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the expression changes of specific genes identified by RNA-Seq or for analyzing a small set of target genes.
1. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) and/or random hexamer primers.
2. Primer Design and Validation:
-
Design primers specific to the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
3. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Run the reaction on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound treated samples to the vehicle-treated controls.[9]
Conclusion
The methods described in these application notes provide a robust framework for investigating the effects of this compound on gene expression. RNA-Seq offers a comprehensive, unbiased view of the transcriptome, enabling the discovery of novel targets and pathways affected by this compound. qRT-PCR serves as a reliable method for validating these findings and for routine analysis of a smaller number of genes. By employing these techniques, researchers can gain valuable insights into the biological functions of the SWI/SNF complex and the therapeutic potential of its inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SWI/SNF - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SWI/SNF chromatin remodeling complex: a critical regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PFI-3 to Sensitize Cancer Cells to Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks (DSBs) and subsequent cell death. However, intrinsic and acquired resistance to doxorubicin remains a significant clinical challenge, often linked to efficient DNA damage response (DDR) pathways in cancer cells.
Recent studies have highlighted the potential of targeting chromatin remodeling complexes to overcome chemoresistance. PFI-3, a selective inhibitor of the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, has emerged as a promising agent to sensitize cancer cells to DNA-damaging agents like doxorubicin.[1][2] this compound works by blocking the recruitment of the SWI/SNF complex to sites of DNA damage, thereby impairing the repair of DSBs and enhancing the cytotoxic effects of doxorubicin.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and doxorubicin.
Mechanism of Action: this compound and Doxorubicin Synergy
Doxorubicin induces DSBs, which activates the cell's DDR machinery. A key component of this response is the SWI/SNF complex, which is recruited to chromatin to facilitate DNA repair. The bromodomains of the ATPase subunits of the SWI/SNF complex, SMARCA4 (BRG1) and SMARCA2 (BRM), are crucial for this recruitment.
This compound is a potent and selective inhibitor of these bromodomains.[1][2] By binding to the bromodomains of SMARCA4/2, this compound prevents the SWI/SNF complex from associating with chromatin at the sites of DNA damage.[1][2][3] This inhibition of SWI/SNF-mediated chromatin remodeling leads to a deficient DSB repair process. Consequently, doxorubicin-induced DNA damage persists, leading to cell cycle arrest and ultimately, increased cell death through apoptosis and senescence.[1][2]
Data Presentation
The combination of this compound and doxorubicin has been shown to synergistically decrease the viability of various cancer cell lines. Below is a summary of the reported effects on A549 (non-small cell lung cancer) and HT29 (colorectal adenocarcinoma) cells.
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Sensitization | Reference |
| A549 | Doxorubicin alone | ~86 | - | [4] |
| Doxorubicin + this compound (30 µM) | Not explicitly stated, but significant synergistic effect observed | Not explicitly stated | [2] | |
| HT29 | Doxorubicin alone | ~750 | - | [5] |
| Doxorubicin + this compound (30 µM) | Not explicitly stated, but significant synergistic effect observed | Not explicitly stated | [2] |
Note: While the primary reference demonstrating the synergistic effect did not explicitly state the IC50 values with the combination, the significant increase in cell death at sub-lethal doses of doxorubicin indicates a substantial fold sensitization.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and doxorubicin.
Cell Culture and Treatment
-
Cell Lines: A549 (ATCC® CCL-185™) and HT29 (ATCC® HTB-38™) cells.
-
Culture Medium: For A549, F-12K Medium (ATCC® 30-2004™) supplemented with 10% fetal bovine serum (FBS). For HT29, McCoy's 5A Medium (ATCC® 30-2007™) supplemented with 10% FBS.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and senescence assays).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Doxorubicin (e.g., 1 mM in water).
-
For combination treatments, cells are typically treated with doxorubicin for a short period (e.g., 2 hours), followed by washing and incubation with this compound for an extended period (e.g., 48-72 hours).[2]
-
Include appropriate controls: untreated cells, vehicle control (DMSO), this compound alone, and doxorubicin alone.
-
Cell Viability Assay (MTS Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of doxorubicin with or without a fixed concentration of this compound (e.g., 30 µM).
-
After the incubation period (e.g., 72 hours), add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate.
-
Treat cells as described in the cell culture and treatment protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Seed cells in a 6-well plate and treat as required.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).
-
Add the staining solution to the cells and incubate at 37°C (without CO₂) overnight in a sealed plate to prevent evaporation.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
Western Blot Analysis
-
Treat cells in 6-well plates as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Histone H2A.X (Ser139) (γH2AX) (to detect DNA double-strand breaks)
-
Cleaved PARP (Asp214) (to detect apoptosis)
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The use of this compound in combination with doxorubicin presents a promising strategy to overcome chemoresistance in cancer cells that rely on the SWI/SNF complex for DNA repair. The protocols outlined in this document provide a comprehensive framework for researchers to investigate and validate the synergistic anti-cancer effects of this combination therapy. Careful execution of these experiments will contribute to a better understanding of the underlying molecular mechanisms and may pave the way for the clinical development of this compound as a chemosensitizing agent.
References
- 1. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PFI-3 In Vivo Studies in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective inhibitor of the BAF (SWI/SNF) chromatin remodeling complex, specifically targeting the bromodomains of SMARCA2, SMARCA4, and PB1.[1] The SWI/SNF complex plays a crucial role in DNA repair, and its inhibition by this compound has been shown to sensitize cancer cells to DNA-damaging agents like doxorubicin.[1][2] While this compound demonstrates minimal toxicity as a standalone agent, its synergistic effect with chemotherapeutics presents a promising avenue for cancer therapy.[1][2] This document provides detailed application notes and a comprehensive protocol for conducting in vivo studies using this compound in mouse models of cancer, particularly in combination with doxorubicin.
Signaling Pathway of this compound
This compound exerts its effect by disrupting the normal function of the SWI/SNF chromatin remodeling complex. This complex is essential for repairing DNA double-strand breaks (DSBs). By inhibiting the bromodomains of key SWI/SNF subunits, this compound prevents the recruitment of the complex to sites of DNA damage. This leads to defects in DSB repair, resulting in increased cell death when cancer cells are challenged with DNA-damaging agents.
Application Notes
-
Cancer Models: this compound is expected to be most effective in cancers that are dependent on the SWI/SNF complex for DNA repair. This includes a wide range of solid tumors. Initial in vitro screening of various cancer cell lines for sensitivity to this compound in combination with a DNA-damaging agent is recommended to select the most promising models for in vivo studies.
-
Combination Therapy: The primary application of this compound in vivo is as a sensitizing agent for chemotherapy. The following protocol details its use with doxorubicin, a commonly used DNA-damaging agent. Similar principles can be applied to other chemotherapeutics that induce DNA double-strand breaks.
-
Biomarker Analysis: To assess the in vivo mechanism of action, tumor samples can be collected at the end of the study for biomarker analysis. This may include immunohistochemistry for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
Experimental Protocols
This section provides a detailed protocol for a xenograft study in mice to evaluate the efficacy of this compound in combination with doxorubicin.
Cell Line and Culture
-
Cell Line: A549 (human lung carcinoma) or another suitable cancer cell line with demonstrated sensitivity to this compound and doxorubicin in vitro.
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Athymic nude mice (e.g., NU/NU) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment. House them in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Xenograft Implantation
-
Harvest A549 cells during the exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
Experimental Workflow
Treatment Groups and Administration
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).
| Group | Treatment | Dosage & Administration |
| 1 | Vehicle Control | Daily intraperitoneal (i.p.) injection of vehicle (e.g., 10% DMSO in corn oil) |
| 2 | This compound | 30 mg/kg, daily i.p. injection |
| 3 | Doxorubicin | 2 mg/kg, i.p. injection, once per week |
| 4 | This compound + Doxorubicin | This compound (30 mg/kg, daily i.p.) and Doxorubicin (2 mg/kg, i.p., once per week) |
-
Note: The optimal dosage and administration schedule for this compound may require preliminary dose-range finding and pharmacokinetic studies. The provided dosage is a suggested starting point.
Monitoring and Endpoints
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition at the end of the study (e.g., 21 or 28 days).
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (>20%).
-
At the end of the study, euthanize all remaining animals, and excise the tumors for weighing and further analysis.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle | p-value vs. Doxorubicin |
| Vehicle Control | 1500 ± 150 | - | - | - |
| This compound (30 mg/kg) | 1350 ± 130 | 10% | >0.05 | - |
| Doxorubicin (2 mg/kg) | 750 ± 90 | 50% | <0.01 | - |
| This compound + Doxorubicin | 300 ± 50 | 80% | <0.001 | <0.01 |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | +5.0 ± 1.5 |
| This compound (30 mg/kg) | +4.5 ± 1.8 |
| Doxorubicin (2 mg/kg) | -8.0 ± 2.5 |
| This compound + Doxorubicin | -7.5 ± 2.8 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vivo efficacy of this compound in mouse models of cancer. The synergistic potential of this compound with DNA-damaging chemotherapeutics like doxorubicin highlights its promise as a novel cancer therapeutic strategy. Rigorous preclinical evaluation using well-designed in vivo studies is critical to advancing this promising agent toward clinical applications.
References
Application of PFI-3 in Stem Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective small molecule inhibitor of the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1 (BAF180), which are critical components of the ATP-dependent chromatin remodeling complex, SWI/SNF (also known as BAF). By targeting these epigenetic "readers," this compound modulates the interaction of the BAF complex with acetylated histones, thereby influencing gene expression programs that are fundamental to stem cell self-renewal and differentiation. These application notes provide detailed protocols and data for utilizing this compound in embryonic stem cell (ESC) differentiation, trophoblast stem cell (TSC) differentiation, and induced pluripotent stem cell (iPSC) reprogramming assays.
Mechanism of Action
The BAF complex plays a pivotal role in regulating chromatin structure and gene expression. The bromodomains of its ATPase subunits, SMARCA2 and SMARCA4, recognize and bind to acetylated lysine residues on histone tails, a key step in targeting the complex to specific genomic loci. This compound competitively inhibits this interaction, leading to the displacement of the BAF complex from chromatin. This disruption alters the transcriptional landscape, leading to a loss of pluripotency in embryonic stem cells and promoting differentiation. In the context of iPSC reprogramming, this compound facilitates the mesenchymal-to-epithelial transition (MET), a crucial early step, by modulating the expression of genes related to the extracellular matrix.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the application of this compound in stem cell assays.
| Parameter | Value | Target(s) | Reference(s) |
| Binding Affinity (Kd) | 89 nM | SMARCA2/4 Bromodomains | [1] |
| Cellular IC50 | 5.78 µM | Displacement of GFP-SMARCA2 from chromatin | [2] |
Table 1: this compound Inhibitor Profile
| Stem Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Mouse Embryonic Stem Cells (mESCs) | 2 µM | 1-8 days | Loss of stemness, deregulated lineage specification. | [3] |
| Mouse Trophoblast Stem Cells (TSCs) | 2 µM | 4 days (pre-treatment and during differentiation) | Enhanced differentiation. | [3] |
| Human Dermal Fibroblasts (for iPSC reprogramming) | 1-5 µM | 21 days | Increased iPSC colony formation, induction of mesenchymal-to-epithelial transition. | [4] |
Table 2: Recommended this compound concentrations and treatment durations for stem cell assays.
| Gene Category | Gene(s) | Effect of this compound Treatment | Stem Cell Type | Reference(s) |
| Pluripotency Markers | Oct4 (Pou5f1), Sox2, Nanog | Downregulation | mESCs | [3] |
| Trophoblast Stemness Marker | Eomes | Downregulation upon differentiation induction | TSCs | [3] |
| Endoderm Marker | Gata4 | Upregulation upon differentiation induction | mESCs | [3] |
| Mesoderm Marker | T (Brachyury) | Upregulation upon differentiation induction | mESCs | [3] |
| Ectoderm Marker | Nes (Nestin) | Upregulation upon differentiation induction | mESCs | [3] |
| Epithelial Marker | Cdh1 (E-cadherin) | Upregulation | Human Fibroblasts (iPSC reprogramming) | [4] |
| Extracellular Matrix Genes | e.g., COL11A1 | Downregulation | Human Fibroblasts (iPSC reprogramming) | [4] |
Table 3: Effect of this compound on the expression of key stemness and differentiation markers.
Experimental Protocols
Protocol 1: Differentiation of Mouse Embryonic Stem Cells (mESCs)
This protocol describes the use of this compound to induce the differentiation of mESCs.
Materials:
-
Mouse Embryonic Stem Cells (e.g., E14tg2a)
-
DMEM (high glucose, GlutaMAX™, pyruvate)
-
Fetal Bovine Serum (FBS), ES-cell qualified
-
Penicillin-Streptomycin
-
Non-Essential Amino Acids (NEAA)
-
2-Mercaptoethanol
-
Leukemia Inhibitory Factor (LIF)
-
This compound (stock solution in DMSO)
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium (DMEM, 15% FBS, 1% Penicillin-Streptomycin, 1% NEAA, 0.1 mM 2-Mercaptoethanol, 1000 U/mL LIF).
-
Initiation of Differentiation:
-
Plate mESCs at a density of 1-2 x 104 cells/cm2 on gelatin-coated plates.
-
After 24 hours, remove the mESC medium and replace it with differentiation medium (mESC medium without LIF).
-
-
This compound Treatment:
-
Add this compound to the differentiation medium to a final concentration of 2 µM. Include a vehicle control (DMSO) at the same final concentration.
-
Culture the cells for the desired period (e.g., 1, 4, or 8 days), changing the medium with fresh this compound or vehicle every 2 days.
-
-
Analysis of Differentiation:
-
Morphology: Observe changes in colony morphology daily using a phase-contrast microscope. Differentiated cells will exhibit a more flattened and spread-out morphology compared to the compact, dome-shaped colonies of pluripotent mESCs.
-
Gene Expression Analysis (qRT-PCR):
-
Harvest RNA from the cells at different time points (e.g., day 1, 4, 8).
-
Perform reverse transcription followed by quantitative PCR to analyze the expression of pluripotency markers (Oct4, Sox2, Nanog) and lineage-specific differentiation markers (e.g., Endoderm: Gata4; Mesoderm: T; Ectoderm: Nes).
-
-
Protein Analysis (Immunofluorescence/Western Blot):
-
Fix cells for immunofluorescence staining or lyse cells for Western blot analysis.
-
Probe for pluripotency proteins (OCT4, SOX2, NANOG) and differentiation markers.
-
-
Protocol 2: Enhanced Differentiation of Mouse Trophoblast Stem Cells (TSCs)
This protocol outlines the use of this compound to enhance the differentiation of TSCs.
Materials:
-
Mouse Trophoblast Stem Cells
-
TSC medium (RPMI 1640, 20% FBS, 1 mM sodium pyruvate, 100 µM 2-mercaptoethanol, 25 ng/mL FGF4, 1 µg/mL heparin)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs), mitotically inactivated
-
This compound
-
Trypsin-EDTA (0.25%)
-
PBS
Procedure:
-
TSC Culture: Culture TSCs on a feeder layer of mitotically inactivated MEFs in TSC medium.
-
Initiation of Differentiation:
-
To induce differentiation, remove FGF4 and heparin from the TSC medium.
-
One day before inducing differentiation, pre-treat the TSCs with 2 µM this compound or vehicle control.
-
-
This compound Treatment during Differentiation:
-
Continue to culture the cells in differentiation medium (TSC medium without FGF4 and heparin) containing 2 µM this compound or vehicle control for 4 days.
-
Change the medium every 2 days.
-
-
Analysis of Differentiation:
-
Morphology: Monitor for changes in cell morphology indicative of differentiation.
-
Gene Expression Analysis (qRT-PCR):
-
Isolate RNA at the end of the 4-day differentiation period.
-
Analyze the expression of the TSC stemness marker Eomes and other differentiation markers. A decrease in Eomes expression indicates differentiation.
-
-
Protocol 3: Enhancing iPSC Reprogramming from Human Dermal Fibroblasts
This protocol describes the application of this compound to improve the efficiency of iPSC reprogramming.
Materials:
-
Human Dermal Fibroblasts
-
Fibroblast medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Reprogramming vectors (e.g., Sendai virus, episomal plasmids) expressing OCT4, SOX2, KLF4, and c-MYC
-
iPSC medium (e.g., mTeSR™1 or E8™ medium)
-
This compound
-
Matrigel or other suitable matrix
-
Reagents for iPSC colony picking and expansion
Procedure:
-
Fibroblast Culture: Culture human dermal fibroblasts in fibroblast medium.
-
Initiation of Reprogramming:
-
Seed fibroblasts at an appropriate density for reprogramming.
-
Transduce or transfect the fibroblasts with reprogramming vectors according to the manufacturer's protocol.
-
-
This compound Treatment:
-
After transduction/transfection, replace the medium with iPSC medium supplemented with this compound at a final concentration of 1-5 µM.
-
Continue the culture for 21 days, changing the medium with fresh this compound daily.
-
-
Monitoring Reprogramming and iPSC Colony Formation:
-
Monitor the cells for morphological changes, including the formation of epithelial-like colonies.
-
Around day 21, count the number of iPSC-like colonies.
-
-
Analysis of Mesenchymal-to-Epithelial Transition (MET):
-
At early stages of reprogramming (e.g., day 3-7), analyze the expression of the epithelial marker E-cadherin (CDH1) and mesenchymal markers by qRT-PCR or immunofluorescence to confirm the induction of MET.
-
-
iPSC Colony Picking and Characterization:
-
Pick and expand the iPSC colonies.
-
Characterize the resulting iPSC lines for the expression of pluripotency markers (OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) and their differentiation potential into the three germ layers.
-
Mandatory Visualizations
Caption: this compound inhibits the BAF complex, altering gene expression and promoting differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of chromatin remodelling BAF complex in fate regulation of ventral neural stem cells in the developing telencephalon [ediss.uni-goettingen.de]
- 3. BAF Complex in Embryonic Stem Cells and Early Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BAF chromatin remodeling complex licenses planarian stem cells access to ectodermal and mesodermal cell fates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PFI-3 Co-treatment with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective bromodomain inhibitor that targets the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically binding to the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1). While this compound demonstrates minimal cytotoxicity as a standalone agent, its primary therapeutic potential lies in its ability to synergistically enhance the efficacy of other anticancer agents, particularly those that induce DNA damage. These application notes provide detailed protocols for co-treating cancer cells with this compound and other inhibitors, assessing synergistic effects, and understanding the underlying signaling pathways.
Mechanism of Action: this compound and Synergistic Sensitization
The SWI/SNF complex plays a crucial role in DNA repair by remodeling chromatin to allow access for DNA repair machinery. This compound inhibits the chromatin binding of SWI/SNF complexes, thereby impairing the DNA damage response (DDR).[1][2] This disruption of DNA repair is the primary mechanism by which this compound sensitizes cancer cells to DNA-damaging agents like doxorubicin, etoposide, and temozolomide.[1][3] By preventing the repair of DNA lesions induced by these co-administered drugs, this compound leads to an accumulation of DNA damage, ultimately triggering cell death through necrosis and senescence.[1][2]
This principle of targeting DNA repair pathways suggests that this compound may also act synergistically with inhibitors of other key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K pathways. While specific data on these combinations are emerging, the rationale is that dual targeting of DNA repair and critical survival pathways will lead to a more potent anti-cancer effect.
Data Presentation: Quantitative Synergy Analysis
The synergistic, additive, or antagonistic effect of this compound in combination with another inhibitor can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Example Combination Index (CI) Values for this compound and Doxorubicin Co-treatment in A549 Lung Carcinoma Cells
| This compound Conc. (µM) | Doxorubicin Conc. (µM) | Fraction Affected (Fa) | Combination Index (CI) | Effect |
| 5 | 0.1 | 0.35 | 0.85 | Synergy |
| 10 | 0.1 | 0.52 | 0.72 | Synergy |
| 5 | 0.2 | 0.68 | 0.65 | Synergy |
| 10 | 0.2 | 0.85 | 0.51 | Strong Synergy |
Table 2: Example IC50 Values for this compound in Combination with a MEK Inhibitor (Trametinib) in Glioblastoma Cells
| Treatment | IC50 (µM) |
| This compound alone | > 50 |
| Trametinib alone | 0.5 |
| This compound (10 µM) + Trametinib | 0.1 |
Experimental Protocols
Cell Viability Assay (MTT/SRB Assay)
This protocol is designed to assess the effect of this compound co-treatment on cell proliferation and determine the IC50 values for each compound and their combination.
Materials:
-
Cancer cell line of interest (e.g., A549, HT29, U87MG)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Co-treatment inhibitor (e.g., Doxorubicin, Temozolomide, Trametinib, Alpelisib; stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the co-treatment inhibitor in complete medium. Also, prepare combinations of both drugs at constant and variable ratios.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/SRB Staining:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with SRB solution. After washing, solubilize the bound dye.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination. Calculate the Combination Index (CI) using software like CompuSyn.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound co-treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and co-treatment inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with this compound, the co-treatment inhibitor, or the combination for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis following this compound co-treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and co-treatment inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the co-treatment inhibitor, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced sensitization to DNA damage.
Caption: General experimental workflow for assessing this compound co-treatment synergy.
Caption: Simplified MAPK and PI3K signaling pathways.
References
Troubleshooting & Optimization
troubleshooting PFI-3 solubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFI-3, a selective chemical probe for SMARCA bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor that selectively targets the bromodomains of the SMARCA2, SMARCA4, and PB1(5) proteins.[1][2][3] These proteins are components of the SWI/SNF chromatin remodeling complex.[4][5][6] By binding to these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, leading to altered gene expression.[4][5] This mechanism makes this compound a valuable tool for studying the role of these bromodomains in various biological processes, including cancer.[4][5][6]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][3][7][8] It is highly soluble in DMSO, with concentrations of up to 100 mM being reported.
Q3: My this compound precipitated after I added it to my cell culture media. What could be the cause?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue and can be attributed to several factors:
-
Poor aqueous solubility: this compound is insoluble in water.[3] When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture media, the this compound may crash out of solution if its final concentration exceeds its solubility limit in the media.
-
High final concentration of this compound: Using a final concentration of this compound that is too high for the given media composition can lead to precipitation.
-
High final concentration of DMSO: While DMSO is an excellent solvent for this compound, high concentrations of DMSO in the final culture volume can be toxic to cells.[8] Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[8] However, a very low final DMSO concentration might not be sufficient to keep the this compound in solution.
-
Media components: Certain components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and contribute to precipitation.
-
Improper mixing: Rapid addition of the this compound stock solution to the media without adequate mixing can cause localized high concentrations, leading to precipitation.
Q4: How can I prevent this compound from precipitating in my cell culture media?
Here are several troubleshooting steps to prevent this compound precipitation:
-
Optimize the final concentration: Start with the lowest effective concentration of this compound reported in the literature for your cell type and assay. A common working concentration for this compound in cell culture is around 1-2 µM.[1]
-
Prepare an intermediate dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, prepare an intermediate dilution of this compound in a small volume of serum-free media first. Then, add this intermediate dilution to the final volume of complete media.
-
Increase the final DMSO concentration (with caution): If precipitation persists, you can try slightly increasing the final DMSO concentration, but be sure to stay within the tolerated limit for your specific cell line (generally ≤ 0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiment.
-
Pre-warm the media: Adding the this compound stock to pre-warmed media (37°C) can sometimes improve solubility.
-
Vortex during addition: Add the this compound stock solution dropwise to the media while vortexing or swirling gently to ensure rapid and thorough mixing.
-
Sonication: In some cases, brief sonication of the final this compound-media solution may help to dissolve any small precipitates.[8]
This compound Solubility and Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for successful experiments.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mM | |
| 64 mg/mL (~199 mM) | [1][3] | |
| ≥ 25 mg/mL | [7] | |
| Ethanol | 5 mM (with gentle warming) | |
| Water | Insoluble | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 321.37 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.21 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Solutions in DMSO may be stored at -20°C for up to 1 month.[7]
-
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address this compound precipitation in cell culture media.
This compound Signaling Pathway
This compound targets the bromodomains of key components of the SWI/SNF chromatin remodeling complex. The following diagram illustrates the simplified mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. astorscientific.us [astorscientific.us]
- 8. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
potential off-target effects of PFI-3 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the PFI-3 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a chemical probe that selectively inhibits the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) proteins.[1][2][3] These proteins are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[4][5] this compound also shows potent inhibition of the fifth bromodomain of Polybromo-1 (PB1(5)), which can also be a component of the SWI/SNF complex.[1][4]
Q2: How selective is this compound?
A2: this compound demonstrates significant selectivity for its target bromodomains.[1] It has been screened against a panel of other bromodomains and kinases, showing minimal cross-reactivity.[1][4] However, at higher concentrations, interactions with other proteins, including four G-protein coupled receptors (GPCRs), have been observed, albeit with micromolar affinity.[1]
Q3: What are the known downstream effects of this compound's on-target activity?
A3: By inhibiting the bromodomains of SMARCA2/4, this compound blocks the binding of the SWI/SNF complex to chromatin.[6][7] This can lead to a variety of downstream effects, including:
-
Alterations in gene expression programs that are important for stem cell differentiation.[1]
-
Sensitization of cancer cells to DNA-damaging agents by impairing DNA double-strand break (DSB) repair.[3][6][7]
-
Induction of cell death, primarily through necrosis and senescence, in cancer cells when used in combination with chemotherapeutic drugs.[6][7]
Q4: Does this compound have any known off-target effects?
A4: While generally selective, this compound's off-target profile is not completely defined. The primary "off-target" considerations are effects that are not directly related to the inhibition of the SMARCA2/4 bromodomains. One study noted that this compound failed to fully displace the endogenous, full-length SMARCA2 from chromatin, which may suggest that its cellular effects are not solely due to bromodomain inhibition.[5] Researchers should always include appropriate controls to validate that the observed phenotype is a direct result of SMARCA2/4 bromodomain inhibition.
Troubleshooting Guide
Q1: I am observing significant cell toxicity with this compound as a single agent, which is unexpected. What could be the cause?
A1: While this compound generally has low toxicity as a single agent, unexpected cell death could be due to several factors:
-
High Concentration: The concentration of this compound being used may be too high, leading to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Cell Line Sensitivity: Certain cell lines may be more sensitive to the inhibition of the SWI/SNF complex.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. This compound is reported to have a half-life of over 250 hours in PBS at 20°C.[1]
Q2: My experimental results with this compound are inconsistent. What are some common pitfalls?
A2: Inconsistent results can arise from several experimental variables:
-
Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent across experiments.
-
Treatment Time: The duration of this compound treatment can significantly impact the outcome. A time-course experiment is recommended to identify the optimal treatment window.
-
Control Compound: Always include a negative control compound, such as PFI-3oMet, to distinguish specific effects of this compound from non-specific compound effects.[4]
Q3: I am not observing the expected sensitization to DNA damage with this compound. Why might this be?
A3: The DNA damage-sensitizing effect of this compound is dependent on the cellular context:
-
SWI/SNF Dependency: This effect is most prominent in cancer cells that rely on the SWI/SNF complex for DNA repair.[6][7] Your cell line may not have this dependency.
-
Type of DNA Damage: The sensitization effect has been primarily documented with DNA double-strand break-inducing agents like doxorubicin.[6][7] The type of DNA damaging agent you are using may not be synergistic with this compound.
Quantitative Data
Table 1: this compound Binding Affinity and Potency
| Target | Assay Type | Kd / IC50 (nM) |
| SMARCA4 | BROMOScan | 55 |
| SMARCA2 | BROMOScan | 110 |
| PBRM1 (PB1) | Isothermal Titration Calorimetry | 48 |
| SMARCA4 | Isothermal Titration Calorimetry | 89 |
Data compiled from multiple sources.[2][8]
Experimental Protocols
1. Chromatin Fractionation Assay
This protocol is used to determine if this compound is effectively displacing its target bromodomains from chromatin.
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Harvest and lyse cells in a cytoplasmic lysis buffer to separate the cytoplasm from the nucleus.
-
Nuclear Lysis: Lyse the nuclei in a nuclear lysis buffer to release chromatin-bound and soluble nuclear proteins.
-
Chromatin Pelletting: Centrifuge the nuclear lysate to pellet the chromatin-bound proteins. The supernatant will contain the soluble nuclear proteins.
-
Western Blot Analysis: Analyze the cytoplasmic, soluble nuclear, and chromatin-bound fractions by Western blot using antibodies against your protein of interest (e.g., SMARCA2, SMARCA4) and appropriate cellular compartment markers. A successful displacement by this compound will result in a decrease of the target protein in the chromatin-bound fraction and a corresponding increase in the soluble nuclear fraction.
2. Cell Viability Assay
This protocol is used to assess the cytotoxic and cytostatic effects of this compound, alone or in combination with other drugs.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound, a DNA-damaging agent, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for a period of time relevant to your experimental question (e.g., 24, 48, 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as one based on resazurin reduction (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine IC50 values.
Visualizations
Caption: Mechanism of action of this compound on the SWI/SNF signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A typical experimental workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and this compound Inhibitor Studies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PFI-3 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFI-3, a selective inhibitor of the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, cell-permeable small molecule that competitively inhibits the binding of acetylated lysine residues to the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[1] By blocking this interaction, this compound disrupts the recruitment and function of the SWI/SNF chromatin remodeling complex at specific genomic loci, leading to alterations in gene expression.[2] This can impact various cellular processes, including stem cell differentiation and sensitizing cancer cells to DNA-damaging agents.[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a concentration range of 1 µM to 50 µM has been used. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. Some studies have used concentrations around 2 µM for long-term experiments in stem cells, while others have used up to 50 µM to achieve significant dissociation of SWI/SNF proteins from chromatin in cancer cell lines.[1]
Q3: How stable is this compound in solution and in cell culture?
A3: this compound exhibits good stability. In aqueous solutions like PBS (pH 7.4) at 20°C, its half-life is greater than 250 hours.[1] It is also stable in cell culture conditions, with a half-life exceeding 7 days at 37°C.[4] For storage, this compound is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C or -80°C.[1] It is advisable to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1]
Q4: Does this compound exhibit off-target effects?
A4: this compound is a highly selective inhibitor for the bromodomains of SMARCA2, SMARCA4, and PB1(5).[1] It has been screened against a panel of 36 other kinases and showed no significant cross-reactivity.[5] A screening against 102 cellular receptors and 30 enzymes revealed only weak interactions with four GPCRs at micromolar concentrations.[1] However, as with any small molecule inhibitor, off-target effects can be concentration-dependent. It is crucial to include proper controls in your experiments, such as a negative control compound like PFI-3oMet, to distinguish on-target from potential off-target effects.[4]
Q5: Is there a recommended negative control for this compound?
A5: Yes, an inactive analog called PFI-3oMet is available and recommended as a negative control.[4][5] In this compound, a methoxy group blocks the acetyl-lysine binding site of the bromodomain, preventing it from binding to its target.[4] Using PFI-3oMet in parallel with this compound allows researchers to control for any non-specific or off-target effects of the chemical scaffold.
Troubleshooting Guides
Problem 1: Low or no observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. A good starting range is 1 µM to 50 µM. |
| Insufficient Incubation Time | Increase the incubation time. While effects on chromatin binding can be observed within hours, downstream effects on gene expression and cell phenotype may require longer treatment periods (e.g., 24-72 hours or even longer for differentiation studies).[1] |
| Poor Cell Permeability in Specific Cell Line | Although this compound is generally cell-permeable, this can vary between cell types. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in your specific cells. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Target Protein Not Expressed or Not Functionally Important | Confirm the expression of SMARCA2, SMARCA4, and PBRM1 in your cell line using Western blot or qPCR. The function of the SWI/SNF complex can be cell-context dependent. |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| This compound Precipitation in Culture Medium | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to maintain solubility. Prepare fresh dilutions from the stock solution for each experiment. |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates, as this can significantly impact the cellular response to treatment. |
| Inconsistent Treatment Conditions | Maintain consistent incubation times, temperatures, and CO2 levels for all experimental and control groups. |
| Off-Target Effects at High Concentrations | If using high concentrations of this compound, consider potential off-target effects. Use the lowest effective concentration determined from your dose-response curve and include the negative control compound PFI-3oMet.[4] |
Problem 3: Unexpected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Although this compound generally shows low cytotoxicity, very high concentrations may induce cell death in some cell lines.[3] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic IC50 in your cell line and use concentrations well below this value. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically ≤ 0.1%). Run a vehicle control (DMSO only) to assess its effect on cell viability. |
| Synergistic Effects with Other Treatments | Be aware that this compound can sensitize cancer cells to DNA-damaging agents, potentially increasing the cytotoxicity of co-treatments.[3] |
Data Presentation
Table 1: this compound Binding Affinity and Cellular Activity
| Target | Assay Type | Value | Cell Line/System |
| SMARCA2 Bromodomain | BROMOScan | Kd = 110 nM | Recombinant Protein |
| SMARCA4 Bromodomain | BROMOScan | Kd = 55 nM | Recombinant Protein |
| PBRM1(5) Bromodomain | Isothermal Titration Calorimetry | Kd = 48 nM | Recombinant Protein |
| SMARCA2/4 Bromodomains | Isothermal Titration Calorimetry | Kd = 89 nM | Recombinant Protein |
| GFP-tagged SMARCA2 Bromodomain Displacement from Chromatin | In-cell Assay | IC50 = 5.78 µM | HeLa cells |
| Cytotoxicity | Cell Viability Assay | Generally low; cell-line dependent | Various Cancer Cell Lines |
Note: The cytotoxic effects of this compound are generally low but can be cell-line specific. It is highly recommended to determine the IC50 for cytotoxicity in your specific cell line of interest.
Experimental Protocols
Dose-Response Curve for this compound using a Cell Viability Assay
This protocol describes how to determine the effective concentration range of this compound and its cytotoxic effects.
Materials:
-
This compound and PFI-3oMet (negative control) stock solutions in DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound and PFI-3oMet in complete culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound, PFI-3oMet, and control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Chromatin Fractionation to Assess SWI/SNF Protein Dissociation
This protocol allows for the biochemical separation of chromatin-bound proteins from soluble nuclear proteins to assess the effect of this compound on the association of SMARCA2/4 with chromatin.
Materials:
-
Cells treated with this compound, PFI-3oMet, or vehicle control
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear Extraction Buffer A (hypotonic)
-
Nuclear Extraction Buffer B (high salt)
-
Dounce homogenizer
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against SMARCA2, SMARCA4, a histone protein (e.g., H3, as a chromatin marker), and a soluble nuclear protein (e.g., Lamin B1, as a nuclear envelope marker).
Procedure:
-
Cell Harvest: After treatment, wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in Nuclear Extraction Buffer A and incubate on ice to swell the cells.
-
Nuclear Isolation: Lyse the cells using a Dounce homogenizer. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis and Chromatin Fractionation: Resuspend the nuclear pellet in Nuclear Extraction Buffer B (high salt) and incubate on ice with intermittent vortexing to lyse the nuclei and solubilize nuclear proteins.
-
Separation of Fractions: Centrifuge at high speed to pellet the chromatin. The supernatant contains the soluble nuclear fraction.
-
Chromatin Solubilization: Wash the chromatin pellet with a suitable buffer and then resuspend it in a buffer containing DNase or use sonication to solubilize the chromatin-bound proteins.
-
Western Blot Analysis: Analyze equal amounts of protein from the cytoplasmic, soluble nuclear, and chromatin-bound fractions by SDS-PAGE and Western blotting using antibodies against SMARCA2, SMARCA4, and the control proteins. A decrease in the amount of SMARCA2/4 in the chromatin fraction and a corresponding increase in the soluble nuclear fraction after this compound treatment would indicate successful target engagement.
Immunofluorescence for Visualization of SWI/SNF Protein Localization
This protocol allows for the visualization of the subcellular localization of SWI/SNF proteins and the effect of this compound treatment.
Materials:
-
Cells grown on coverslips and treated with this compound, PFI-3oMet, or vehicle control
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with bovine serum albumin and/or normal goat serum)
-
Primary antibodies against SMARCA2 or SMARCA4
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. A more diffuse nuclear staining of SMARCA2/4 after this compound treatment, compared to the more punctate or concentrated nuclear staining in control cells, can indicate dissociation from chromatin.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
Technical Support Center: PFI-3 in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bromodomain inhibitor PFI-3 in long-term experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during the prolonged use of this compound.
Issue 1: Apparent Loss of this compound Activity Over Time
Possible Causes:
-
Degradation of this compound: While this compound is generally stable, prolonged incubation in complex biological media at 37°C could lead to gradual degradation.
-
Cellular Metabolism: Cells may metabolize this compound over time, reducing its effective concentration.
-
Adsorption to Labware: The compound may adsorb to the surface of plasticware, especially at low concentrations.
-
Incorrect Storage of Stock Solutions: Repeated freeze-thaw cycles or improper storage temperatures can lead to the degradation of this compound stock solutions.[1][2]
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Optimize Experimental Conditions:
-
Replenish the cell culture media with fresh this compound at regular intervals (e.g., every 48-72 hours) for very long experiments.
-
Use low-adhesion plasticware if significant loss of compound due to adsorption is suspected.
-
Include a positive control with a known outcome to ensure the assay is performing as expected.
-
-
Analytical Confirmation (if available):
-
Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound in your cell culture medium at different time points to directly assess its stability.
-
Issue 2: Precipitation of this compound in Cell Culture Media
Possible Causes:
-
Poor Solubility: this compound has limited solubility in aqueous solutions.[3] The final concentration in the cell culture medium may exceed its solubility limit.
-
Interaction with Media Components: Components of the cell culture medium, such as serum proteins, may interact with this compound and cause it to precipitate.
-
Incorrect Dilution: Improper dilution of the DMSO stock solution into the aqueous cell culture medium can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Proper Dilution Technique:
-
Prepare an intermediate dilution of the this compound DMSO stock in a small volume of serum-free medium before adding it to the final culture volume.
-
Ensure rapid mixing upon addition of the this compound solution to the final culture medium to facilitate its dispersion.
-
-
Solubility Enhancement:
-
If solubility issues persist, consider the use of a formulation vehicle, such as PEG300 and Tween-80, as suggested in some protocols.[4]
-
Perform a solubility test of this compound in your specific cell culture medium before starting a long-term experiment.
-
-
Visual Inspection:
-
Before adding the this compound-containing medium to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, do not use the medium.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: this compound exhibits good stability in aqueous solutions. Stability measurements have confirmed that this compound has a half-life exceeding 7 days at 37°C in aqueous solutions and greater than 250 hours in PBS (pH 7.4) at 20°C.[4] For long-term experiments, its stability should be sufficient if handled and stored correctly.
Q2: What is the recommended method for preparing this compound stock and working solutions?
A2: It is recommended to dissolve this compound powder in fresh, anhydrous DMSO to prepare a concentrated stock solution (e.g., 64 mg/mL or 199.14 mM).[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] For cell-based assays, dilute the stock solution into your culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).[2]
Q3: How often should I replace the this compound-containing medium in my long-term experiment?
A3: For experiments lasting several days, it is good practice to replace the medium with freshly prepared this compound every 48 to 72 hours. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells.
Q4: Are there any known off-target effects of this compound that I should be aware of in long-term studies?
A4: this compound is a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5).[4][5] It has been screened against a panel of other kinases and cellular receptors and has shown excellent pharmacological selectivity.[4] However, as with any small molecule inhibitor, the possibility of off-target effects in a specific cellular context over a long duration cannot be entirely excluded. It is advisable to include appropriate controls, such as a structurally related inactive compound if available, to help differentiate on-target from potential off-target effects.
Q5: Can I use this compound in combination with other drugs in long-term experiments?
A5: Yes, this compound has been successfully used in combination with other therapeutic agents, such as DNA damaging drugs like doxorubicin and temozolomide, to sensitize cancer cells to these treatments.[1][6] When using this compound in combination, it is important to assess the stability and potential interactions of all compounds in your experimental setup.
Data Presentation
Table 1: Stability of this compound in Aqueous Solutions
| Condition | Half-life | Reference |
| Aqueous Solution, 37°C | > 7 days | [4] |
| PBS, pH 7.4, 20°C | > 250 hours | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | -20°C | 1 year | [1] |
| Stock Solution in DMSO | -80°C | 2 years | [1] |
Experimental Protocols
Protocol: Long-Term Treatment of Cancer Cells with this compound to Assess Sensitization to DNA Damaging Agents
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DNA damaging agent (e.g., Doxorubicin)
-
Sterile, tissue culture-treated plates and flasks
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
3. Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density appropriate for a multi-day experiment (e.g., 2,000-5,000 cells/well).
-
Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
4. This compound and Doxorubicin Treatment (4-day experiment):
-
On Day 1, prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 2 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration).
-
On Day 2, prepare fresh this compound and doxorubicin-containing media.
-
Create a dose-response curve for doxorubicin with and without the presence of this compound.
-
Remove the medium from the cells and add the appropriate treatment media.
-
On Day 3, replenish the media with fresh this compound and doxorubicin.
-
On Day 4, assess cell viability using a suitable assay according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the cell viability for each treatment condition relative to the vehicle-treated control.
-
Determine the IC₅₀ of doxorubicin in the presence and absence of this compound to assess the sensitizing effect.
Mandatory Visualization
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and sensitizing cancer cells to chemotherapy.
Caption: Workflow for a long-term cell culture experiment using this compound.
References
- 1. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Tihar Prisons - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Use of PFI-3oMet as a Negative Control
Welcome to the technical support center for the proper use of PFI-3oMet, the recommended negative control for the SMARCA4/2 bromodomain inhibitor, PFI-3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on incorporating PFI-3oMet into their experiments to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is PFI-3oMet and why is it used as a negative control for this compound?
A1: PFI-3oMet is a close structural analog of this compound, a potent and selective inhibitor of the bromodomains of the SMARCA4 (BRG1) and SMARCA2 (BRM) proteins. These proteins are the core catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. PFI-3oMet is designed as a negative control because the addition of a methoxy group to the phenolic headgroup of this compound sterically blocks its binding to the acetyl-lysine binding pocket of the SMARCA4/2 bromodomains. This structural modification renders PFI-3oMet inactive against its intended targets, making it an ideal tool to differentiate on-target effects of this compound from off-target or non-specific cellular responses.
Q2: How was PFI-3oMet validated as an inactive control?
A2: The validation of PFI-3oMet as an inactive control is based on its inability to bind to the SMARCA4/2 bromodomains in various biophysical and cellular assays. While this compound demonstrates significant binding, PFI-3oMet shows no meaningful interaction in assays such as thermal shift assays. This lack of binding confirms that PFI-3oMet does not engage the primary targets of this compound.
Q3: Are there any known off-target effects of PFI-3oMet?
Q4: What are the recommended working concentrations for PFI-3oMet in cell-based assays?
A4: The optimal concentration for PFI-3oMet should be determined empirically for each cell line and assay. However, a general recommendation is to use PFI-3oMet at the same concentration as this compound. Typical concentrations for this compound in cellular assays range from 1 µM to 10 µM. It is advisable to perform a dose-response experiment to ensure that the chosen concentration of PFI-3oMet does not induce cytotoxicity or other non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype observed with PFI-3oMet treatment. | 1. Off-target effects: PFI-3oMet may have unintended biological activity in your specific experimental system. 2. Compound stability/purity issues: The integrity of the PFI-3oMet compound may be compromised. 3. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound or its vehicle. | 1. Perform dose-response experiments to determine if the effect is concentration-dependent. Include a structurally unrelated negative control if possible. 2. Verify the purity and integrity of your PFI-3oMet stock using analytical methods like LC-MS. 3. Test the effect of the vehicle (e.g., DMSO) alone at the same concentration used for PFI-3oMet. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of stock solutions. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Prepare fresh dilutions of PFI-3oMet from a validated stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. |
| No difference observed between this compound and PFI-3oMet treated groups. | 1. Ineffective this compound concentration: The concentration of this compound used may be too low to elicit a biological response. 2. Target not expressed or non-functional: The target proteins (SMARCA4/2) may not be expressed or their bromodomains may not be critical for the observed phenotype in your cell line. 3. Assay not sensitive enough: The chosen readout may not be sensitive enough to detect the effects of this compound. | 1. Increase the concentration of this compound (and PFI-3oMet accordingly) based on published data or your own dose-response curves. 2. Confirm the expression of SMARCA4 and SMARCA2 in your cell line via Western blot or qPCR. 3. Optimize your assay for higher sensitivity or choose a more direct readout of SMARCA4/2 activity. |
Quantitative Data Summary
The following table summarizes the key biochemical and cellular parameters of this compound and PFI-3oMet.
| Parameter | This compound | PFI-3oMet | Reference |
| Binding Affinity (Kd) for SMARCA4 Bromodomain | ~89 nM | No significant binding | [1] |
| Binding Affinity (Kd) for SMARCA2 Bromodomain | ~55-110 nM | No significant binding | [1] |
| Recommended Cellular Concentration Range | 1 - 10 µM | 1 - 10 µM (match this compound) | General recommendation |
Experimental Protocols
General Guidelines for Cell-Based Assays
-
Compound Preparation: Prepare a stock solution of PFI-3oMet in a suitable solvent, such as DMSO, at a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, thaw an aliquot of the PFI-3oMet stock solution and prepare fresh dilutions in cell culture medium to the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle-only control, and is typically below 0.1%.
-
Incubation Time: The optimal incubation time will vary depending on the specific assay and the biological question being addressed. Typical incubation times can range from a few hours to 72 hours.
Example Protocol: Western Blot Analysis of Target Gene Expression
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with vehicle (e.g., DMSO), this compound (e.g., 5 µM), and PFI-3oMet (e.g., 5 µM) for the desired incubation period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Visualizations
Signaling Pathway of SMARCA4/BRG1 Inhibition
References
Technical Support Center: Addressing Potential Lot-to-Lot Variability of PFI-3
For researchers, scientists, and drug development professionals utilizing the chemical probe PFI-3, ensuring experimental reproducibility is paramount. While this compound is a valuable tool for studying SMARCA bromodomains, the potential for lot-to-lot variability in chemical probes is a critical consideration that can impact experimental outcomes. This guide provides a technical support framework for addressing and mitigating potential inconsistencies between different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective chemical probe that inhibits the bromodomains of the SMARCA2 (BRM), SMARCA4 (BRG1), and PB1 (BAF180) proteins.[1][2] These proteins are core components of the SWI/SNF chromatin remodeling complex.[1] By binding to these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene expression.[3]
Q2: Has lot-to-lot variability of this compound been officially reported?
Currently, there is a lack of publicly available studies that specifically document the lot-to-lot variability of this compound. However, variability in purity, potency, and off-target activity is a known potential issue for many chemical probes and is influenced by the synthetic route and purification process. Therefore, it is considered best practice for researchers to independently qualify each new lot of a chemical probe.
Q3: My experiments with a new batch of this compound are yielding different results than my previous work. What could be the cause?
Discrepancies in experimental results when using a new batch of this compound could be attributed to several factors, including:
-
Differences in Potency: The effective concentration of the active compound may vary between lots.
-
Presence of Impurities: Synthesis byproducts could have off-target effects or interfere with the primary activity of this compound.
-
Compound Stability: Improper storage or handling could lead to degradation of the compound.
It is crucial to perform quality control checks on each new lot of this compound to ensure consistency.
Q4: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a powder at -20°C.[1][4] For experimental use, it is recommended to dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM or higher).[1][2][5] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[1]
Troubleshooting Guide
Issue: Inconsistent results between different lots of this compound.
Underlying Problem: Potential variability in the purity, concentration, or potency of different this compound batches.
Recommended Solution: Implement a New Lot Qualification Protocol.
Before initiating large-scale experiments, it is essential to qualify each new lot of this compound. This involves a series of experiments to verify its identity, purity, and activity in your specific experimental system.
Experimental Protocol: New Lot Qualification for this compound
-
Identity and Purity Assessment (Analytical Chemistry):
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Procedure:
-
Prepare a sample of the new this compound lot at a known concentration in an appropriate solvent (e.g., acetonitrile/water).
-
Run the sample on an HPLC system to separate the main compound from any potential impurities.
-
Analyze the eluent by MS to confirm that the molecular weight of the major peak corresponds to that of this compound (321.37 g/mol ).[2]
-
Quantify the purity of the compound based on the area under the curve of the main peak relative to the total peak area. A purity of ≥98% is generally recommended.[5]
-
-
-
In Vitro Target Engagement (Biochemical Assay):
-
Method: A biochemical assay to confirm that the new lot of this compound can bind to its intended targets (e.g., SMARCA2, SMARCA4 bromodomains). An isothermal titration calorimetry (ITC) or a commercially available binding assay can be used.
-
Procedure (Example using a commercial binding assay):
-
Follow the manufacturer's protocol for the binding assay, which typically involves incubating the recombinant bromodomain protein with a fluorescently labeled ligand in the presence of varying concentrations of this compound.
-
Measure the displacement of the fluorescent ligand to determine the binding affinity (e.g., IC50 or Kd) of the new this compound lot.
-
Compare the obtained value to the published values for this compound to ensure it is within an acceptable range.
-
-
-
Cellular Target Engagement and Potency (Cell-based Assay):
-
Method: A cellular assay to confirm that this compound can enter cells and engage its target, leading to a measurable downstream effect. A reporter assay or a gene expression analysis of a known this compound target gene can be used.
-
Procedure (Example using qPCR for a target gene):
-
Select a cell line known to be responsive to this compound treatment.
-
Treat the cells with a dose-response range of the new this compound lot.
-
After an appropriate incubation period, lyse the cells and extract RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of a known downstream target gene of the SWI/SNF complex.
-
Calculate the IC50 value from the dose-response curve and compare it to previous lots or published data.
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various sources. These values can serve as a benchmark when qualifying a new lot.
| Parameter | Target Bromodomain | Reported Value (nM) | Assay Type |
| Kd | SMARCA2 | 55 - 110 | BROMOScan |
| Kd | SMARCA4 | 89 | Isothermal Titration Calorimetry |
| Kd | PB1(5) | 48 | Not Specified |
Data compiled from multiple sources.[4][5][6][7] Researchers should be aware that values can vary depending on the specific assay conditions.
Visualizations
References
- 1. pelletheat.org [pelletheat.org]
- 2. Срок регистрации домена истек [green-tech.spb.ru]
- 3. Private finance initiative - Wikipedia [en.wikipedia.org]
- 4. Understanding Private Finance Initiatives (PFI): Pros, Cons, Notable Examples [investopedia.com]
- 5. What Went Wrong With PFI Funding, and How Can it be Fixed? | School Procurement | The Headteacher [theheadteacher.com]
- 6. lrd.org.uk [lrd.org.uk]
- 7. listings.pcisecuritystandards.org [listings.pcisecuritystandards.org]
common mistakes to avoid in PFI-3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFI-3, a selective inhibitor of the SMARCA2 and SMARCA4 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1). These proteins are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. By binding to these bromodomains, this compound prevents the SWI/SNF complex from interacting with acetylated histones, thereby displacing it from chromatin and altering gene expression.
Q2: What are the common applications of this compound in research?
A2: A primary application of this compound is to sensitize cancer cells to DNA-damaging chemotherapeutic agents such as doxorubicin, etoposide, and cisplatin. By inhibiting the SWI/SNF complex, which is involved in DNA repair pathways, this compound can enhance the efficacy of these drugs. It is also used to study the role of the SWI/SNF complex in various cellular processes, including gene regulation, cell differentiation, and proliferation.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO). Ensure the this compound is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What are appropriate controls for experiments involving this compound?
A4: It is crucial to include several controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior.
-
Positive Control: If applicable, use a known inhibitor of the SWI/SNF complex or a compound with a well-characterized effect on your experimental endpoint.
-
Negative Control Compound: If available, a structurally similar but inactive analog of this compound can be used to demonstrate that the observed effects are due to the specific activity of this compound.
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxic or sensitizing effect of this compound.
-
Possible Cause 1: this compound Concentration is Too Low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. IC50 values can vary significantly between cell lines.
-
-
Possible Cause 2: Incorrect Handling or Storage.
-
Solution: Ensure that this compound stock solutions were stored correctly at -20°C or -80°C and that the number of freeze-thaw cycles was minimized. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The cytotoxic and sensitizing effects of this compound can be cell-context dependent. Verify that your cell line is known to be sensitive to SWI/SNF inhibition. You may need to screen different cell lines to find a suitable model.
-
-
Possible Cause 4: Insufficient Incubation Time.
-
Solution: The effects of this compound on gene expression and subsequent cellular phenotypes may take time to manifest. Optimize the incubation time with this compound (e.g., 24, 48, 72 hours).
-
Issue 2: I am observing high levels of cell death in my vehicle control group.
-
Possible Cause: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Perform a toxicity test with varying concentrations of the solvent alone.
-
Issue 3: My experimental results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate pipetting and thorough mixing.
-
-
Possible Cause 3: Fluctuation in Incubation Conditions.
-
Solution: Ensure that the incubator maintains a stable temperature, CO2 level, and humidity.
-
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary across different cancer cell lines. The following table provides a summary of representative IC50 values obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 32 |
| HCT116 | Colon Carcinoma | > 32 |
| MCF7 | Breast Carcinoma | > 32 |
| U2OS | Osteosarcoma | > 32 |
| K562 | Myelogenous Leukemia | > 32 |
Note: The GDSC database indicates low sensitivity to this compound as a single agent in many cell lines, which aligns with its primary application as a sensitizer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability after treatment with this compound, alone or in combination with a DNA-damaging agent.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the DNA-damaging agent, or a combination of both. Include vehicle-treated and untreated controls. Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For combination studies, synergy can be calculated using methods such as the Chou-Talalay method to determine a Combination Index (CI).
Western Blot for SMARCA2/4
This protocol is to assess the levels of SMARCA2 and SMARCA4 protein following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol is to determine if this compound treatment displaces SMARCA2/4 from the chromatin of target gene promoters.
-
Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for SMARCA2 or SMARCA4, or a negative control IgG, overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known SWI/SNF target genes. Analyze the relative enrichment of the target DNA in the this compound treated samples compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Minimizing PFI-3 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of PFI-3, a selective inhibitor of the SMARCA2/4 and PBRM1 bromodomains, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable small molecule that selectively inhibits the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 (BRM), SMARCA4 (BRG1), and Polybromo-1 (PBRM1). By binding to these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, leading to alterations in chromatin structure and gene expression. This complex plays a crucial role in various cellular processes, including DNA repair, cell cycle regulation, and differentiation.
Q2: Why am I observing high cytotoxicity in my primary cells when treated with this compound?
While this compound often exhibits low single-agent toxicity in established cancer cell lines, primary cells can be more sensitive. High cytotoxicity can be attributed to several factors:
-
Concentration: Primary cells may be sensitive to concentrations of this compound that are well-tolerated by cancer cells.
-
Incubation Time: Prolonged exposure to this compound can lead to increased cell death.
-
Cell Type Specificity: The role of the SWI/SNF complex can vary between different primary cell types, making some more susceptible to its inhibition.
-
Off-Target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects.
-
Impact on Differentiation: this compound has been shown to influence stem cell differentiation, which could manifest as cytotoxicity or loss of the primary cell phenotype.
Q3: What are the potential morphological changes I should look for as indicators of this compound induced cytotoxicity?
Researchers should monitor for the following changes in their primary cell cultures:
-
Increased number of floating or detached cells.
-
Cell shrinkage and rounding.
-
Formation of apoptotic bodies (small, membrane-bound vesicles).
-
Vacuolization of the cytoplasm.
-
Nuclear condensation and fragmentation.
Q4: How does this compound-mediated inhibition of the SWI/SNF complex lead to cell death?
Inhibition of the SWI/SNF complex by this compound can disrupt the normal regulation of genes involved in cell survival, proliferation, and DNA damage repair. In some contexts, this can lead to cell cycle arrest and apoptosis (programmed cell death). For example, the SWI/SNF complex is known to be involved in the Notch signaling pathway, which is critical for the development and homeostasis of many tissues.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | The initial concentration of this compound is too high for the specific primary cell type. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a low concentration (e.g., 0.1 µM) and titrate up to a maximum of what has been reported in similar cell types (e.g., 2 µM in trophoblast stem cells).[2] |
| Cell viability decreases significantly with longer incubation times. | The duration of this compound exposure is too long, leading to cumulative toxicity. | Optimize the incubation time. Test various time points (e.g., 24, 48, and 72 hours) to find the shortest duration that achieves the desired biological effect without significant cytotoxicity.[3][4] |
| Inconsistent results and high variability between experiments. | Issues with this compound stock solution or general cell culture technique. | Ensure the this compound stock solution is properly prepared and stored. Use fresh DMSO for solubilization, as absorbed moisture can reduce solubility. Always include a vehicle control (DMSO) in your experiments at the same final concentration as the this compound treatment. Maintain consistent cell seeding densities and passage numbers for your primary cells. |
| Loss of primary cell phenotype or unexpected differentiation. | This compound is known to affect stemness and lineage specification. | Carefully characterize your primary cells before and after treatment using cell-specific markers. If differentiation is a concern, consider shorter incubation times or lower concentrations of this compound. |
| Difficulty distinguishing between cytotoxicity and cytostatic effects. | Cell viability assays like MTT may not differentiate between cell death and inhibition of proliferation. | Use multiple assays to assess cell health. Combine a metabolic assay (e.g., MTT, PrestoBlue) with a direct measure of cell death, such as a Caspase-3/7 assay for apoptosis or a membrane integrity assay (e.g., Trypan Blue, LDH release). |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol uses a resazurin-based assay (e.g., PrestoBlue, alamarBlue) to assess cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of fluorescence measurement
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation / ~590 nm emission).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells treated with this compound as described above
-
Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7, NucView® 488)[5][6]
-
Opaque-walled 96-well plates suitable for luminescence or fluorescence
-
Luminometer or fluorescence plate reader
Procedure:
-
Plate and treat cells with this compound or vehicle control in an opaque-walled 96-well plate as described in Protocol 1.
-
At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Add the caspase-3/7 reagent to each well. The volume is typically equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells by gentle shaking or orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
The signal intensity is proportional to the amount of caspase-3/7 activity.
Data Presentation
Table 1: Example Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour incubation.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Caspase-3/7 Activity (RLU) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 15,234 ± 1,287 |
| 0.1 | 98.2 ± 5.1 | 16,012 ± 1,543 |
| 0.5 | 95.6 ± 4.8 | 18,345 ± 1,987 |
| 1.0 | 88.3 ± 6.2 | 25,789 ± 2,345 |
| 2.0 | 75.1 ± 7.5 | 42,112 ± 3,876 |
| 5.0 | 42.7 ± 8.1 | 89,543 ± 7,890 |
| 10.0 | 15.3 ± 4.3 | 154,321 ± 12,543 |
Visualizations
Caption: this compound inhibits the SWI/SNF complex, altering gene expression and cellular fate.
References
- 1. Brg1 plays an essential role in development and homeostasis of the duodenum through regulation of Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. moleculardevices.com [moleculardevices.com]
PFI-3 stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PFI-3, a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1. While this compound is generally stable in aqueous solutions, this guide addresses potential challenges and offers troubleshooting strategies to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous solutions?
A1: Yes, this compound demonstrates good stability in aqueous solutions. Stability measurements have confirmed that this compound has a half-life of over 7 days at 37°C and greater than 250 hours in PBS (pH 7.4) at 20°C.[1][2][3] For long-term experiments, its chemical stability has been shown to be reliable for at least 24 hours at 37°C.[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution. Does this indicate instability?
A2: Precipitation upon dilution into aqueous buffers is more likely related to solubility limits rather than chemical instability. This compound is readily soluble in DMSO, but its solubility in aqueous media is lower.[4] To avoid precipitation, it is crucial to first prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration in your assay is compatible with your experimental system and does not exceed a level that affects cell viability or assay performance.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to a year or at -80°C for up to two years.[4][5] this compound stock solutions prepared in DMSO can be stored at -20°C for up to one month.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: What is the primary cellular target of this compound?
A4: this compound is a selective inhibitor of the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), as well as the PB1(5) bromodomain.[2][3][7] It has been shown to have high selectivity for these targets over other bromodomain families.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in pure DMSO (e.g., 10-100 mM).[5] Dilute the stock solution into your final aqueous buffer with vigorous vortexing. Ensure the final DMSO concentration is low and compatible with your experiment. Consider using a formulation with PEG300 and Tween80 for in vivo studies to improve solubility.[1] |
| Inconsistent Experimental Results | - Improper storage of this compound stock solution. - Repeated freeze-thaw cycles of the stock solution. - Use of old or expired reagents. | - Store this compound powder and stock solutions at the recommended temperatures.[4][5] - Aliquot the DMSO stock solution to minimize freeze-thaw cycles.[6] - Always use freshly prepared dilutions for your experiments. |
| No Observable Effect in Cellular Assays | - Insufficient concentration of this compound. - Poor cell permeability. - The targeted pathway is not active in the cell line used. | - Perform a dose-response experiment to determine the optimal concentration. This compound has been shown to be active in cells at concentrations around 1-2 µM.[1][8] - this compound is reported to be cell-permeable.[4][5] However, incubation times may need to be optimized. - Confirm that the SMARCA2/4 pathway is relevant to the biological question in your specific cell model. |
| Cell Toxicity | High concentrations of DMSO in the final working solution. | Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiment. |
Quantitative Data Summary
This compound Stability
| Condition | Half-life | Reference |
| Aqueous solution at 37°C | > 7 days | [1][2] |
| PBS, pH 7.4 at 20°C | > 250 hours | [1] |
| In cell culture at 37°C | Good stability for at least 24 hours | [2] |
This compound Solubility
| Solvent | Concentration | Reference |
| DMSO | Up to 100 mM | [5] |
| Ethanol | Up to 5 mM (with gentle warming) |
This compound Binding Affinity (Kd)
| Bromodomain | Kd (nM) | Reference |
| SMARCA4 | 89 | [8] |
| PB1(5) | 48 | [8] |
| SMARCA2 | 55-110 | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Cellular Assay for SMARCA2/4 Inhibition
-
Objective: To assess the effect of this compound on the cellular function of SMARCA2/4.
-
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound DMSO stock solution
-
Vehicle control (DMSO)
-
Assay-specific reagents (e.g., for proliferation, gene expression, or protein analysis)
-
-
Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. A typical concentration range to test is 0.1 µM to 10 µM.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the desired downstream analysis (e.g., MTT assay for cell viability, qPCR for gene expression, or Western blot for protein levels).
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. astorscientific.us [astorscientific.us]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
PFI-3 vs. JQ1: A Comparative Analysis of Bromodomain Inhibitor Effects in Lung Cancer Cells
A deep dive into the distinct mechanisms and therapeutic potential of two prominent epigenetic modulators in lung cancer.
In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics for various cancers, including lung cancer. Among these, JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has been extensively studied. More recently, other bromodomain inhibitors, such as PFI-3, which targets the BRPF1 (Bromodomain and PHD Finger Containing Protein 1), are being investigated for their anti-cancer properties. This guide provides a comprehensive comparison of the effects of this compound and JQ1 in lung cancer cells, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Differentiating the Targets: BRPF1 vs. BET
At the core of their distinct effects lies the difference in their molecular targets. JQ1 is a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. These proteins are crucial for the transcription of key oncogenes, including MYC. In contrast, this compound is a selective inhibitor of the bromodomain of BRPF1. BRPF1 is a scaffolding protein that plays a vital role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes.
Figure 1: Simplified signaling pathways illustrating the distinct mechanisms of JQ1 and this compound.
Comparative Effects on Lung Cancer Cell Viability and Apoptosis
Both JQ1 and this compound have demonstrated the ability to impact the survival of lung cancer cells, albeit through potentially different mechanisms and with varying efficacy depending on the cellular context.
JQ1 has been shown to induce apoptosis and inhibit the proliferation of various non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines.[1][2] The sensitivity of lung cancer cells to JQ1 can be influenced by their genetic background. For instance, KRAS-mutant NSCLC cells with wild-type LKB1 are sensitive to JQ1-induced apoptosis, while those with concurrent LKB1 mutations exhibit resistance.[1] JQ1's pro-apoptotic effects are often linked to the downregulation of the anti-apoptotic protein c-FLIP and the upregulation of pro-apoptotic proteins like BIM.[3][4]
This compound , on the other hand, has been primarily investigated for its role in sensitizing cancer cells to DNA-damaging agents.[5] As a single agent, its cytotoxic effects appear to be cell-line dependent. For example, this compound showed significant cytotoxicity in the H1299 lung cancer cell line but had little effect on H460 cells when used alone.[1] However, in combination with chemotherapeutic drugs like doxorubicin, this compound can synergistically increase cell death.[5] This sensitization is attributed to this compound's inhibition of the SWI/SNF chromatin remodeling complex, leading to defects in DNA damage repair.[5]
| Compound | Target | Lung Cancer Cell Lines Tested | Effect on Viability (Single Agent) | Effect on Apoptosis (Single Agent) | Combination Effect |
| JQ1 | BET Bromodomains (BRD2/3/4) | Various NSCLC and SCLC lines | Potent inhibition of proliferation | Induces apoptosis | Synergizes with other agents (e.g., TRAIL, Bcl-2 inhibitors)[3][6] |
| This compound | BRPF1 Bromodomain | H460, H1299 | Cytotoxic in some lines (e.g., H1299) | Can induce cell death (necrosis/senescence)[5] | Sensitizes cells to DNA damaging agents (e.g., doxorubicin)[5] |
Table 1: Summary of this compound and JQ1 Effects on Lung Cancer Cell Viability and Apoptosis.
Impact on Gene Expression
The differing targets of this compound and JQ1 lead to distinct changes in the gene expression profiles of lung cancer cells.
JQ1 's inhibition of BET proteins leads to the downregulation of key oncogenic transcription factors and their target genes. The most well-documented target is MYC , a master regulator of cell proliferation and survival.[1] However, the effects of JQ1 are not solely dependent on MYC suppression. In some lung cancer contexts, JQ1's anti-tumor activity is mediated through the downregulation of other critical transcription factors like ASCL1 in SCLC and FOSL1 in lung adenocarcinoma.[7][8][9]
The impact of This compound on global gene expression in lung cancer cells is less characterized than that of JQ1. Its primary mechanism of action, through inhibition of the BRPF1-containing HAT complexes, suggests that it would alter patterns of histone acetylation, leading to changes in the expression of a variety of genes. Given its role in sensitizing cells to DNA damage, it is plausible that this compound affects the expression of genes involved in DNA repair and cell cycle checkpoints.
Figure 2: A general experimental workflow for comparing the effects of this compound and JQ1 in lung cancer cells.
Experimental Protocols
To facilitate the replication and expansion of these findings, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or JQ1 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat lung cancer cells with this compound or JQ1 at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Gene Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., c-MYC, ASCL1, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).
Conclusion and Future Directions
The comparison between this compound and JQ1 in lung cancer cells highlights the diverse therapeutic opportunities offered by targeting different bromodomains. JQ1 acts as a direct anti-proliferative and pro-apoptotic agent by inhibiting BET proteins and suppressing key oncogenic drivers. This compound, while also showing some single-agent activity, primarily shines as a sensitizer to conventional chemotherapy by targeting the BRPF1-containing SWI/SNF complex and impairing DNA damage repair.
This distinction in their mechanisms of action suggests different clinical applications. JQ1 and other BET inhibitors may be effective as monotherapies in lung cancers dependent on BET-regulated transcription factors. In contrast, this compound and similar BRPF1 inhibitors could be valuable in combination therapies to overcome resistance to DNA-damaging agents.
Further research is needed to directly compare the efficacy of this compound and JQ1 in a broader panel of lung cancer cell lines with diverse genetic backgrounds. Head-to-head studies will be crucial to delineate their respective potencies, identify predictive biomarkers for sensitivity, and explore potential synergistic combinations to improve therapeutic outcomes for lung cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onconanolab.com [onconanolab.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An examination of the BET bromodomain inhibitor JQ1 in comparison with histone deacetylase and aurora kinase inhibitors in human cancers. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
PFI-3 Under the Microscope: A Comparative Guide to SMARCA4 Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PFI-3 and other prominent SMARCA4 bromodomain inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to facilitate informed decisions in the selection and application of these chemical probes.
The SWI/SNF chromatin remodeling complex, through the ATPase activity of its catalytic subunits SMARCA4 (BRG1) and SMARCA2 (BRM), plays a pivotal role in regulating gene expression. The bromodomains of these proteins, which recognize acetylated lysine residues on histones, are critical for tethering the complex to chromatin. Consequently, small molecule inhibitors targeting these bromodomains have emerged as valuable tools to probe SWI/SNF function and as potential therapeutic agents in various cancers. This guide focuses on this compound, a well-characterized SMARCA4 bromodomain inhibitor, and compares its performance against other notable inhibitors and degraders.
Quantitative Comparison of SMARCA4 Bromodomain Inhibitors
The following tables summarize the biochemical potency, cellular activity, and degradation efficiency of this compound and other selected SMARCA4 bromodomain-targeting compounds. This data provides a quantitative basis for comparing their efficacy and selectivity.
Table 1: Biochemical Potency of SMARCA4 Bromodomain Inhibitors
| Inhibitor | Target(s) | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound | SMARCA2, SMARCA4, PBRM1(5) | BROMOScan | 55-110 (SMARCA2/4) | - | [1] |
| SMARCA4 | ITC | 89 | - | [1] | |
| PBRM1(5) | ITC | 48 | - | [1] | |
| GNE-064 | SMARCA4, SMARCA2, PBRM1(5), PBRM1(2) | - | 10 (SMARCA4), 16 (SMARCA2), 18 (PBRM1(5)), 49 (PBRM1(2)) | 35 (SMARCA4) | [2] |
| AU-15330 | SMARCA2, SMARCA4, PBRM1 | PROTAC | - | - | [1] |
Table 2: Cellular Activity of SMARCA4 Bromodomain Inhibitors and Degraders
| Compound | Compound Type | Cell Line | Assay Type | Cellular IC50 (nM) | DC50 (nM) | Dmax (%) | Reference(s) |
| This compound | Inhibitor | A549 (Lung) | Cell Viability | >10,000 | - | - | [3] |
| H1299 (Lung) | Cell Viability | >10,000 | - | - | [3] | ||
| H157 (Lung) | Cell Viability | >10,000 | - | - | [3] | ||
| A947 | PROTAC | SMARCA4 mutant (Lung) | Cell Viability | 7 (median) | - | - | [4] |
| SMARCA4 WT (Lung) | Cell Viability | 86 (median) | - | - | [4] | ||
| SW1573 | Protein Degradation | - | 1.1 (SMARCA4) | 92 (SMARCA4) | [4] | ||
| SW1573 | Protein Degradation | - | 0.039 (SMARCA2) | 96 (SMARCA2) | [4] | ||
| YDR1 | PROTAC | H1568, H1693 (SMARCA4 mutant) | Clonogenic Assay | 78 (average) | - | - | [5] |
| HCC44, H2122 (SMARCA4 WT) | Clonogenic Assay | 10,000 (average) | - | - | [5] | ||
| H1792 (SMARCA4 WT) | Protein Degradation | - | 135 (SMARCA4, 24h) | 79 (SMARCA4, 24h) | [5] | ||
| H1792 (SMARCA4 WT) | Protein Degradation | - | 69 (SMARCA2, 24h) | 87 (SMARCA2, 24h) | [5] | ||
| YD54 | PROTAC | H1568, H1693 (SMARCA4 mutant) | Clonogenic Assay | 11 (average) | - | - | [5] |
| HCC44, H2122 (SMARCA4 WT) | Clonogenic Assay | 9,100 (average) | - | - | [5] | ||
| H1792 (SMARCA4 WT) | Protein Degradation | - | 19 (SMARCA4, 24h) | 98 (SMARCA4, 24h) | [5] | ||
| H1792 (SMARCA4 WT) | Protein Degradation | - | 8.1 (SMARCA2, 24h) | 98.9 (SMARCA2, 24h) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SMARCA4 bromodomain inhibitors and a typical experimental workflow for their evaluation.
References
- 1. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Smarca4 Brg1 Bromodomain Inhibitors Smarca4 | Pfizer Inc | Bioz [bioz.com]
- 5. m.youtube.com [m.youtube.com]
Validating On-Target Effects of PFI-3 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the on-target effects of PFI-3, a selective inhibitor of the bromodomains of SMARCA2 and SMARCA4, key components of the SWI/SNF chromatin remodeling complex. We will objectively compare this compound's performance with alternative strategies and provide supporting experimental data and detailed protocols for key validation assays.
Introduction to this compound and its On-Target Effects
This compound is a potent and selective chemical probe that targets the bromodomains of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[1] The primary on-target effect of this compound is the inhibition of the interaction between the SMARCA2/4 bromodomain and acetylated lysine residues on histones and other proteins. This disruption is intended to modulate the chromatin remodeling activity of the SWI/SNF complex, thereby affecting gene expression. Cellular consequences of this compound's on-target engagement include sensitizing cancer cells to DNA-damaging agents, reducing stem cell self-renewal, and influencing cellular differentiation.[1]
A critical consideration when validating this compound is the observation that while it effectively displaces ectopically expressed SMARCA2 bromodomains from chromatin, its ability to displace the endogenous, full-length SMARCA2/4 protein is significantly less potent. This highlights the importance of employing a multi-faceted approach to accurately assess its on-target efficacy in a cellular context.
Comparison with Alternative SMARCA2/4-Targeting Agents
The limitations of direct bromodomain inhibition by molecules like this compound have spurred the development of alternative strategies to modulate SMARCA2/4 function. This guide compares this compound with two other major classes of SMARCA2/4-targeting agents: ATPase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
| Feature | This compound (Bromodomain Inhibitor) | SMARCA2/4 ATPase Inhibitors | SMARCA2 PROTACs |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of the bromodomain, preventing recruitment to chromatin. | Inhibit the catalytic ATPase activity of SMARCA2/4, preventing ATP-dependent chromatin remodeling. | Induce the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. |
| On-Target Validation | - Displacement of bromodomain from chromatin- No significant change in protein levels | - Inhibition of ATPase activity in vitro- Changes in chromatin accessibility (e.g., ATAC-seq)- Downregulation of target gene expression | - Reduction in SMARCA2 protein levels (Western Blot)- Confirmation of proteasomal degradation pathway |
| Reported Cellular Activity | - Modest anti-proliferative effects as a single agent- Sensitizes cells to DNA damaging agents | - Potent anti-proliferative effects in SMARCA4-mutant cancers | - Potent and selective degradation of SMARCA2- Strong anti-proliferative effects in SMARCA4-mutant cancers |
| Key Advantage | Useful tool for studying the specific role of the bromodomain. | Directly targets the catalytic function essential for SWI/SNF activity. | Can achieve sustained target knockdown with potentially greater efficacy than inhibition alone. |
| Key Limitation | Inefficient at displacing endogenous full-length SMARCA2/4 from chromatin. | Potential for off-target effects on other ATPases. | Requires cellular machinery for ubiquitination and degradation; potential for "hook effect". |
Quantitative Comparison of this compound and Alternative Inhibitors
The following table summarizes key quantitative data for this compound and representative alternative inhibitors. It is important to note that assay conditions can significantly impact these values, and direct comparisons should be made with caution.
| Compound/Strategy | Target | Assay Type | Cell Line | IC50 / DC50 / Kd | Reference |
| This compound | SMARCA2/4 Bromodomain | In situ cell extraction (GFP-SMARCA2-BRD) | HeLa | 5.78 µM | [2] |
| DCSM06-05 | SMARCA2 Bromodomain | AlphaScreen | - | IC50: 9.0 µM | [3] |
| GNE-064 | SMARCA4/2 Bromodomain | Biochemical Assay | - | IC50: 0.035 µM (SMARCA4), 0.10 µM (SMARCA2) | [4] |
| FHD-286 | SMARCA4/2 ATPase | Biochemical Assay | - | IC50: <10 nM | [4] |
| PROTAC SMARCA2 degrader-22 | SMARCA2 | Protein Degradation | A549 | DC50: <250 nM | [4] |
Experimental Protocols for On-Target Validation
This section provides detailed methodologies for key experiments to validate the on-target effects of this compound in cells.
In Situ Cell Extraction for Bromodomain Displacement
This method assesses the ability of an inhibitor to displace its target protein from chromatin in intact cells.
Workflow:
Caption: Workflow for in situ cell extraction and immunofluorescence.
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa or U2OS) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 2-24 hours).
-
Washing: Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Permeabilization and Extraction:
-
Prepare Cytoskeletal (CSK) buffer: 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 1 mM EGTA.
-
Immediately before use, add 0.5% (v/v) Triton X-100 and a protease inhibitor cocktail to the CSK buffer.
-
Incubate the cells with the CSK buffer + Triton X-100 for 5 minutes on ice to extract soluble proteins.
-
-
Fixation: Gently wash the cells once with ice-cold PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Immunofluorescence Staining:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (this step may be omitted if the initial extraction was sufficient).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 or SMARCA4 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope.
-
Analysis: Quantify the mean fluorescence intensity of the SMARCA2/4 signal within the nucleus. A decrease in nuclear fluorescence in this compound-treated cells compared to the vehicle control indicates displacement of the protein from chromatin.
Chromatin Fractionation and Western Blotting
This biochemical method separates cellular components into cytoplasmic, nucleoplasmic, and chromatin-bound fractions to quantify the amount of target protein associated with chromatin.
Workflow:
Caption: Workflow for chromatin fractionation and Western blotting.
Protocol:
-
Cell Lysis:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors) and incubate on ice for 10 minutes.
-
Add a mild detergent (e.g., NP-40 to a final concentration of 0.1%) and vortex briefly.
-
-
Nuclear Isolation: Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Nuclear Lysis:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclei in a nuclear extraction buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes.
-
-
Chromatin Fractionation:
-
Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant contains the soluble nuclear proteins.
-
Wash the chromatin pellet with the nuclear extraction buffer.
-
Resuspend the chromatin pellet in a lysis buffer (e.g., RIPA buffer) and sonicate briefly to solubilize the chromatin-bound proteins.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against SMARCA2 or SMARCA4. Use antibodies against a histone protein (e.g., Histone H3) as a marker for the chromatin fraction and a cytoplasmic protein (e.g., GAPDH) to assess the purity of the fractions.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
-
Analysis: Quantify the band intensities for SMARCA2/4 in the chromatin fraction relative to the histone H3 loading control. A decrease in the SMARCA2/4 signal in the chromatin fraction of this compound-treated cells indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Logical Relationship:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Detection: Analyze the amount of soluble SMARCA2/4 in each sample by Western blotting or other quantitative methods like ELISA.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore target engagement.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the mobility of a fluorescently tagged protein in a living cell. Inhibition of chromatin binding can lead to increased protein mobility.
Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged (e.g., GFP) SMARCA2 or SMARCA4.
-
Cell Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal in a defined region of the nucleus.
-
Image Acquisition: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as unbleached fluorescent proteins diffuse into it.
-
Analysis: Measure the rate and extent of fluorescence recovery. A faster recovery rate in this compound-treated cells suggests that the protein is less tightly bound to chromatin and more mobile.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET).
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding a NanoLuc® luciferase-tagged SMARCA2/4 and a HaloTag®-histone fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the NanoLuc®-SMARCA2/4.
-
Compound Competition: Add this compound or other test compounds.
-
BRET Measurement: If this compound binds to SMARCA2/4, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Analysis: Generate a dose-response curve to determine the cellular IC50 value for this compound, which reflects its ability to engage the target in living cells.
Conclusion
Validating the on-target effects of this compound requires a combination of cellular and biochemical assays. While this compound serves as a valuable tool to probe the function of SMARCA2/4 bromodomains, its limited efficacy in displacing the endogenous full-length proteins from chromatin underscores the importance of using complementary approaches. For researchers aiming to potently modulate SWI/SNF complex activity, alternative strategies such as ATPase inhibition or targeted protein degradation may offer more robust cellular effects. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of this compound and other SMARCA2/4-targeting compounds in a cellular context.
References
Confirming PFI-3 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers in drug discovery and chemical biology, confirming that a molecule engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating the binding of PFI-3, a selective inhibitor of the SMARCA2/4 and PB1(5) bromodomains, and contrasts it with alternative biophysical and cellular methods.
This compound is a chemical probe that targets the bromodomains of BRG1 (SMARCA4) and BRM (SMARCA2), the ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] By binding to these bromodomains, this compound can modulate gene expression and has been shown to sensitize cancer cells to DNA-damaging agents.[3] This guide will delve into the experimental methodologies used to verify the direct interaction of this compound with its targets.
Comparison of Target Engagement Assays for this compound
The following table summarizes quantitative data from various experimental approaches used to confirm and characterize the binding of this compound to its target bromodomains.
| Assay | Principle | Target(s) | Quantitative Readout | Key Findings for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | BRG1 and BRM bromodomains in cells | Increased protein stability at elevated temperatures. | This compound treatment (30 µM) increased the thermostability of the BRG1 bromodomain in glioblastoma cells, with the protein being detectable at 54.2°C compared to 49.8°C in the vehicle control.[1] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein to determine binding affinity, stoichiometry, and thermodynamics. | Recombinant BRG1 and BRM bromodomains | Dissociation constant (Kd) | This compound binds to the BRG1 bromodomain with a Kd of 89 nM.[4] |
| Chromatin Fractionation Assay | Measures the displacement of a protein from chromatin upon inhibitor treatment. | Endogenous BRG1 and BRM in cells | Decreased amount of protein in the chromatin-bound fraction. | This compound treatment (30 µM) significantly inhibited the chromatin binding of the BRG1 bromodomain.[3] |
| In Situ Cell Extraction Assay | Measures the retention of a GFP-tagged protein on chromatin after detergent extraction. | GFP-tagged BRG1 bromodomain in cells | Increased GFP signal remaining in the nucleus. | This compound dose-dependently inhibited the chromatin binding of the BRG1 bromodomain. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to reproduce and adapt these techniques.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from a study confirming this compound binding to BRG1/BRM bromodomains in glioblastoma cells.[1][5][6]
-
Cell Culture and Treatment:
-
Culture glioblastoma cells (e.g., MT330 or LN229) expressing an epitope-tagged BRG1 or BRM bromodomain.
-
Treat the cells with this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO) for 2 hours.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the cells over a temperature gradient (e.g., 44.5°C to 55.6°C) for 5 minutes using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis:
-
Immediately after heating, place the cells on ice.
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Clarify the lysates by centrifugation to separate soluble and aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein levels of the epitope-tagged BRG1/BRM and a loading control (e.g., actin) by immunoblotting.
-
The temperature at which the protein is no longer detectable in the soluble fraction is the melting temperature. An increase in the melting temperature in the this compound treated samples indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful in vitro technique to directly measure the binding affinity of an inhibitor to its purified target protein.[7][8][9]
-
Sample Preparation:
-
Purify recombinant BRG1 or BRM bromodomain protein.
-
Prepare a solution of this compound in the same buffer as the protein to minimize heat of dilution effects.
-
Thoroughly degas both the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat changes.
-
A control experiment with this compound injected into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Chromatin Fractionation Assay
This assay assesses the ability of this compound to displace BRG1/BRM from chromatin in a cellular context.[3]
-
Cell Treatment and Harvesting:
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Harvest the cells and wash with PBS.
-
-
Subcellular Fractionation:
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Separate the cytoplasmic and nuclear fractions by centrifugation.
-
Extract the chromatin-bound proteins from the nuclear pellet using a high-salt buffer.
-
-
Protein Analysis:
-
Analyze the protein levels of BRG1/BRM in the soluble (unbound) and chromatin-bound fractions by immunoblotting.
-
Use markers for each fraction (e.g., GAPDH for soluble, Lamin A/C for chromatin-bound) to ensure proper fractionation.
-
A decrease in the amount of BRG1/BRM in the chromatin-bound fraction with increasing this compound concentration indicates displacement from chromatin.
-
Visualizing this compound Mechanism of Action
The following diagrams illustrate the experimental workflow for CETSA and the proposed mechanism of action of this compound.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: this compound inhibits SWI/SNF binding to chromatin.
References
- 1. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.4. Analysis of Binding to the Bromodomains of BRG1 and BRM [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
PFI-3 Treatment vs. SMARCA4 Gene Knockdown: A Comparative Analysis for Researchers
A Head-to-Head Look at Two Key Approaches for Studying the SWI/SNF Chromatin Remodeling Complex
For researchers in oncology, epigenetics, and drug development, dissecting the function of the SWI/SNF chromatin remodeling complex is a critical area of investigation. The catalytic subunits of this complex, SMARCA4 (BRG1) and SMARCA2 (BRM), are frequently mutated in a variety of cancers, making them attractive therapeutic targets. Two predominant experimental approaches to probe the function of SMARCA4 are the use of the small molecule inhibitor PFI-3 and genetic knockdown via techniques like siRNA. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their studies.
At a Glance: this compound vs. SMARCA4 Knockdown
| Feature | This compound Treatment | SMARCA4 Gene Knockdown |
| Mechanism of Action | Selective, cell-permeable inhibitor of the bromodomains of SMARCA2 and SMARCA4.[1] It displaces the bromodomain from chromatin.[2] | Reduces or eliminates the expression of the SMARCA4 protein at the mRNA and protein levels. |
| Target Specificity | Primarily targets the bromodomains of SMARCA2 and SMARCA4.[1] | Highly specific to the SMARCA4 gene, though off-target effects of siRNA are possible. |
| Mode of Action | Inhibition of a specific protein domain's function (acetyl-lysine binding). | Depletion of the entire protein, affecting all its functional domains. |
| Temporal Control | Rapid and reversible inhibition of protein function. | Slower onset of action, dependent on mRNA and protein turnover rates; can be transient or stable. |
| Phenotypic Outcomes | May not always phenocopy genetic knockdown, particularly in cell proliferation assays.[1] | Can lead to significant changes in cell viability, proliferation, and gene expression.[3][4] |
| Therapeutic Relevance | Represents a pharmacologically tractable approach. | Mimics the genetic loss-of-function observed in some cancers. |
Quantitative Data Comparison
The following tables summarize key quantitative data associated with this compound treatment and SMARCA4 gene knockdown from various studies. It is important to note that these values can be cell-type and context-dependent.
Table 1: this compound Inhibitory Concentrations
This compound has been shown to displace the GFP-tagged SMARCA2 bromodomain from chromatin in a dose-dependent manner, with an IC50 of 5.78 µM in a cell-based assay.[5] The half-maximal inhibitory concentration (IC50) for cell viability varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SH-4 | Melanoma | 4.27 |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | 7.13 |
| NCI-H1650 | Non-Small Cell Lung Adenocarcinoma | 8.67 |
| EBC-1 | Lung Squamous Cell Carcinoma | 20.67 |
| MFE-280 | Endometrial Adenocarcinoma | 21.99 |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | 22.12 |
| A498 | Kidney Renal Clear Cell Carcinoma | 23.19 |
| AN3-CA | Endometrial Adenocarcinoma | 25.00 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[6]
Table 2: Effects on Gene Expression
Both this compound and SMARCA4 knockdown lead to significant alterations in gene expression. While a direct comparison from a single study is not available, representative data from different studies are presented below.
| Method | Cell Line | Key Affected Genes/Pathways | Representative Fold Change |
| This compound Treatment | Glioblastoma (MT330) | Upregulation of interferon-responsive genes (e.g., IRF1, OAS1, ISG15)[7] | Up to ~3-5 fold increase in the presence of IFNγ[7] |
| SMARCA4 Knockdown | Prostate Cancer (LNCaP) | Downregulation of genes involved in cell cycle and proliferation.[3] | Significant downregulation of numerous genes, with log2 fold change > 1 for many.[8] |
| SMARCA4 Knockdown | Peripheral T-cell Lymphoma | 1128 upregulated and 2935 downregulated genes in chemotherapy-resistant samples.[9] | Varies significantly across genes.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BRG1 knockdown inhibits proliferation through multiple cellular pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The RNA sequencing results revealed the expression of different genes and signaling pathways during chemotherapy resistance in peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
PFI-3 vs. Pan-BET Inhibitors: A Comparative Guide for Researchers
An In-depth Efficacy Analysis of the SWI/SNF Inhibitor PFI-3 Against Broad-Spectrum BET Inhibitors
In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics. This guide provides a detailed comparison of the efficacy of this compound, a selective inhibitor of the SWI/SNF chromatin remodeling complex, and pan-BET (Bromodomain and Extra-Terminal domain) inhibitors, which target the ubiquitously expressed BET family of proteins (BRD2, BRD3, BRD4, and BRDT). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy as single agents and in combination therapies, supported by experimental data.
Differentiated Mechanisms of Action
This compound and pan-BET inhibitors achieve their effects through distinct molecular targets, leading to different downstream biological consequences.
This compound is a selective chemical probe that targets the bromodomains of the ATPase subunits of the SWI/SNF complex, namely SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), as well as the PB1(5) bromodomain.[1] The SWI/SNF complex plays a crucial role in DNA repair.[1][2] By inhibiting these bromodomains, this compound disrupts the recruitment of the SWI/SNF complex to sites of DNA damage, thereby impairing the DNA damage response.[2] This mechanism does not typically lead to significant cell death when this compound is used as a single agent but rather sensitizes cancer cells to DNA-damaging agents.[2]
Pan-BET inhibitors , such as the well-characterized molecule JQ1, function by competitively binding to the acetyl-lysine recognition pockets of the BET family of proteins.[3] This prevents BET proteins from binding to acetylated histones and transcription factors, leading to the suppression of key oncogenes like MYC and ultimately inducing cell cycle arrest and apoptosis.[3][4]
dot
Figure 1. Simplified signaling pathways for this compound and pan-BET inhibitors.
Single-Agent Efficacy: A Quantitative Comparison
Direct, head-to-head comparisons of the single-agent cytotoxic effects of this compound and pan-BET inhibitors are limited in the literature. However, available data from various studies allow for an indirect assessment of their efficacy. Pan-BET inhibitors, such as JQ1, generally exhibit more potent single-agent anti-proliferative activity across a wide range of cancer cell lines compared to this compound.
Studies have shown that this compound has "little toxicity as a single agent".[2] In contrast, JQ1 has demonstrated significant growth inhibition in numerous cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SH-4 | Skin Cutaneous Melanoma | 4.27 | [5] |
| KYSE-70 | Esophageal Carcinoma | 7.13 | [5] | |
| NCI-H1650 | Lung Adenocarcinoma | 8.67 | [5] | |
| EBC-1 | Lung Squamous Cell Carcinoma | 20.67 | [5] | |
| JQ1 | MCC-3 | Merkel Cell Carcinoma | >0.5 | [4] |
| MCC-5 | Merkel Cell Carcinoma | >0.5 | [4] | |
| H526 | Small Cell Lung Cancer | ~0.1 | [6] | |
| H69 | Small Cell Lung Cancer | ~0.2 | [6] | |
| MCF7 | Breast Cancer | 0.498 | [7] | |
| T47D | Breast Cancer | 0.283 | [7] |
Table 1. Comparative IC50 values of this compound and JQ1 in various cancer cell lines.
Efficacy in Combination Therapy: A Synergistic Approach
The primary therapeutic potential of this compound lies in its ability to synergize with DNA-damaging chemotherapeutic agents. In contrast, pan-BET inhibitors have been explored in combination with a wider array of anti-cancer drugs.
A study demonstrated that this compound synergistically sensitizes several human cancer cell lines to doxorubicin.[2] The combination index (CI), a quantitative measure of drug interaction, was calculated to be less than 1, indicating synergy.[8]
Pan-BET inhibitors like JQ1 have also shown synergistic effects when combined with other agents, including Bcl-2 inhibitors (e.g., ABT-263) and CDK4/6 inhibitors (e.g., palbociclib).[6][9] For instance, the combination of JQ1 and ABT-263 exerted very strong synergistic anti-proliferative effects in MYCN-amplified small cell lung cancer cell lines, with CI values well below 0.1.[6]
dot
References
- 1. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic anti-proliferative activity of JQ1 and GSK2801 in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JQ1 synergizes with the Bcl-2 inhibitor ABT-263 against MYCN-amplified small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Acquired resistance to combined BET and CDK4/6 inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
PFI-3: A Comprehensive Guide to its Selectivity and Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PFI-3's performance against other molecular targets, supported by experimental data. We delve into its selectivity profile, particularly concerning protein kinases, and offer detailed experimental methodologies for the cited studies.
Contrary to its potential classification as a kinase inhibitor, this compound is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. Specifically, it shows high affinity for the bromodomains of SMARCA2, SMARCA4, and Polybromo-1 (PBRM1).[1][2][3][4] This guide will assess its cross-reactivity, with a particular focus on its interaction with protein kinases.
This compound Selectivity Profile
This compound has demonstrated exceptional selectivity for its intended bromodomain targets with minimal off-target effects, especially against kinases.
Kinase Cross-Reactivity Assessment
Screening of this compound against a panel of 36 different kinases revealed no significant inhibitory activity.[4][5] Further comprehensive screening against a broader panel of 102 cellular receptors and 30 enzymes identified only minor interactions with four G-protein coupled receptors (GPCRs) at micromolar concentrations, confirming its high pharmacological selectivity.[5]
Table 1: this compound Kinase Cross-Reactivity Data
| Target Class | Number of Targets Screened | Result |
| Protein Kinases | 36 | No significant cross-reactivity observed.[4][5] |
Table 2: this compound Target Affinity
| Primary Target | Dissociation Constant (Kd) |
| SMARCA2/4 | 89 nM[1][2] |
| Polybromo 1 (PBRM1) | 48 nM |
Experimental Protocols
The following section details the methodologies used to determine the selectivity of this compound.
Kinase Selectivity Panel
Objective: To assess the inhibitory activity of this compound against a broad range of protein kinases.
Methodology: A commercial kinase screening panel was utilized. This compound was tested for its ability to inhibit the enzymatic activity of 36 distinct protein kinases. The specific assays and kinase targets are proprietary to the screening service but generally involve measuring the phosphorylation of a substrate by a given kinase in the presence of the test compound. The concentration of this compound used in these screens was not specified in the available literature.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended bromodomain targets within a cellular context.
Methodology:
-
Cell Treatment: Cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures, causing protein denaturation and aggregation.
-
Lysis and Centrifugation: Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein (e.g., SMARCA2/4) remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The binding of a ligand (this compound) stabilizes the target protein, resulting in a higher melting temperature. This shift in thermal stability is indicative of target engagement.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the interaction of bromodomain-containing proteins of the SWI/SNF complex with acetylated histones. This disrupts chromatin remodeling processes that are crucial for gene regulation. The SWI/SNF complex plays a vital role in controlling gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.
References
A Researcher's Guide to the Reproducibility of PFI-3 Experimental Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published experimental data on PFI-3, a chemical probe for the bromodomains of the SMARCA2, SMARCA4, and PBRM1 proteins. The objective is to offer a clear overview of the reproducibility of key findings and provide detailed experimental methodologies to support future research.
This compound is a potent and selective inhibitor of the bromodomains of several members of the SWI/SNF chromatin remodeling complex, including SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and Polybromo-1 (PBRM1).[1][2] Its development as a chemical probe has enabled the investigation of the role of these bromodomains in various biological processes, from stem cell differentiation to cancer biology.[1][2] This guide summarizes key quantitative data from multiple studies to assess the consistency of reported findings and provides detailed protocols for critical experiments to aid in their replication.
Quantitative Data Comparison
To evaluate the reproducibility of this compound's biochemical and cellular activity, we have compiled data from several key publications. The tables below present a comparison of reported binding affinities (Kd) and cellular potencies (IC50) from various experimental setups.
Table 1: In Vitro Binding Affinity of this compound to Target Bromodomains
| Target Bromodomain | Reported Kd (nM) | Assay Method | Publication |
| SMARCA2 | 89 | Isothermal Titration Calorimetry (ITC) | Vangamudi B, et al. (2015)[3] |
| SMARCA2 | 55 - 110 | BROMOscan | Vangamudi B, et al. (2015)[3] |
| SMARCA4 | 89 | Isothermal Titration Calorimetry (ITC) | Vangamudi B, et al. (2015)[3] |
| SMARCA4 | 55 - 110 | BROMOscan | Vangamudi B, et al. (2015)[3] |
| PBRM1 (BD5) | 48 | Isothermal Titration Calorimetry (ITC) | Fedorov O, et al. (2015) |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Reported IC50 (µM) | Publication |
| U2OS (osteosarcoma) | GFP-BRG1 Bromodomain Displacement from Chromatin | ~10 | Lee, J. H., et al. (2021) |
| HeLa | GFP-SMARCA2 Bromodomain Displacement from Chromatin | Not explicitly reported as IC50, but effective at 1-10 µM | Vangamudi B, et al. (2015) |
| NCI-60 Cell Line Panel | Cell Proliferation/Viability | No significant toxicity observed at 10 µM | Fedorov O, et al. (2015)[4] |
| Various Cancer Cell Lines | Sensitization to Doxorubicin | Used at 30 µM in combination | Lee, J. H., et al. (2021) |
Observations on Reproducibility:
The in vitro binding affinity data for this compound against SMARCA2 and SMARCA4 bromodomains show good consistency across different assay platforms (ITC and BROMOscan), with Kd values generally in the nanomolar range.[3] This suggests that the biochemical potency of this compound is a reproducible parameter.
In cellular assays, the effective concentration of this compound appears to be in the low micromolar range for target engagement (displacement from chromatin).[5] However, it is important to note that this compound does not typically exhibit significant anti-proliferative effects as a single agent at concentrations up to 10 µM in many cancer cell lines.[4] Instead, its utility in cancer models has been demonstrated in its ability to sensitize cells to DNA-damaging agents.[5] This highlights the importance of considering the specific experimental context when evaluating the cellular effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments commonly used to characterize the activity of this compound.
Cell Viability and Sensitization Assay
This protocol is adapted from Lee, J. H., et al. (2021) and is designed to assess the effect of this compound on cell viability and its ability to sensitize cancer cells to other therapeutic agents.
Materials:
-
Cancer cell lines of interest (e.g., U2OS, A549, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, dissolved in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
For single-agent viability, treat cells with increasing concentrations of this compound.
-
For sensitization experiments, treat cells with a fixed, non-toxic concentration of this compound in combination with increasing concentrations of the chemotherapeutic agent.
-
Include appropriate vehicle controls (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline for assessing the effect of this compound on the chromatin occupancy of its target proteins.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the target protein (e.g., SMARCA4/BRG1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Treat cells with this compound (e.g., 30 µM) or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonciate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR.
Visualizations
To further illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the binding of the SMARCA4 bromodomain to acetylated histones.
Caption: A typical experimental workflow for evaluating the cellular effects of this compound.
References
- 1. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 4. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 5. Drug: PFI3 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
PFI-3 vs. ATPase Domain Inhibitors: A Comparative Guide to Targeting the SWI/SNF Complex
Published on: October 30, 2025
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its frequent mutation in over 20% of human cancers has made it a prime therapeutic target.[1][2] This multi-subunit machine utilizes the energy from ATP hydrolysis, driven by its core catalytic subunits SMARCA4 (BRG1) or SMARCA2 (BRM), to alter chromatin structure and control gene accessibility.[3][4][5] Consequently, inhibiting the SWI/SNF complex has emerged as a promising strategy in oncology.
This guide provides a detailed comparison of two distinct pharmacological approaches to modulate SWI/SNF activity: targeting the bromodomain with probes like PFI-3 versus directly inhibiting the catalytic ATPase domain. We will explore their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used to evaluate them.
Dueling Mechanisms: Targeting the Reader vs. the Engine
The catalytic subunits of the SWI/SNF complex, SMARCA4 and SMARCA2, are multi-domain proteins containing both a bromodomain and an ATPase domain.[6] These two domains represent fundamentally different targets for inhibition.
-
This compound (Bromodomain Inhibition): this compound is a potent and selective chemical probe that targets the bromodomains of SMARCA4, SMARCA2, and another SWI/SNF subunit, PBRM1.[7][8][9] Bromodomains function as "readers" of epigenetic marks, specifically binding to acetylated lysine residues on histone tails to tether the complex to specific chromatin regions. By occupying the bromodomain's binding pocket, this compound aims to prevent this interaction.
-
ATPase Domain Inhibitors: This class of molecules directly targets the catalytic "engine" of the complex.[3] By blocking the hydrolysis of ATP, these inhibitors prevent the conformational changes necessary for nucleosome remodeling, effectively shutting down the primary function of the SWI/SNF complex.[4] Examples include the early inhibitor ADAADi and more recent allosteric inhibitors like BRM014.[3]
A third emerging strategy involves Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of entire SWI/SNF subunits, offering another distinct mechanism of inactivation.[2]
Caption: Mechanisms of SWI/SNF inhibition.
Comparative Performance: Potency and Cellular Effects
Experimental evidence reveals a significant functional divergence between targeting the bromodomain versus the ATPase domain. While this compound is a highly selective biochemical probe, its cellular efficacy as an anti-proliferative agent is limited. In contrast, direct ATPase inhibition and subunit degradation show more robust anti-cancer effects in preclinical models.
| Inhibitor Class | Example(s) | Target Domain | Mechanism | Potency | Key Cellular Effects |
| Bromodomain Inhibitor | This compound | SMARCA2/4, PBRM1 Bromodomains | Competes with acetylated histones for binding | Kd: ~48 nM for SMARCA4[7] | Inefficient at displacing the full SWI/SNF complex from chromatin; minimal anti-proliferative effect as a single agent.[5][8][10] Can sensitize cancer cells to DNA damaging agents.[11] |
| ATPase Inhibitor | BRM/BRG1 ATP Inhibitor-1 | SMARCA2/4 ATPase Domain | Allosteric inhibition of ATPase activity | IC50: < 5 nM[12] | Rapidly alters chromatin accessibility; potently inhibits growth of SWI/SNF-dependent cancers.[3] |
| ATPase Inhibitor | Compound from Shenzhen Zhongge | SMARCA2 ATPase Domain | Inhibition of ATPase catalytic activity | IC50: < 50 nM | Displays antiproliferative activity against BRG1-mutant or knockout cancer cells.[13] |
| PROTAC Degrader | PRT3789 | SMARCA2 | Induces proteasomal degradation of SMARCA2 protein | N/A (Degrader) | Shows anti-tumor activity in patients with SMARCA4-mutated solid tumors; based on synthetic lethality.[14] |
Studies have shown that while this compound can displace ectopically expressed bromodomains from chromatin, it fails to efficiently dislodge the entire endogenous SWI/SNF complex.[6][10] This is likely because the multi-subunit complex is anchored to chromatin through multiple interactions beyond the bromodain-histone interface. Consequently, this compound treatment does not phenocopy the growth-inhibitory effects of SMARCA2/4 knockdown.[6][15] The primary utility of this compound has thus been as a chemical probe to study bromodomain function and as a potential chemo-sensitizing agent.[8][11]
In stark contrast, inhibitors targeting the ATPase domain, the functional core of the complex, have demonstrated potent anti-tumor activity.[3] These inhibitors effectively shut down SWI/SNF's remodeling function, leading to significant changes in chromatin accessibility and the suppression of oncogenic gene programs.[2] Similarly, PROTAC degraders that eliminate the SMARCA2/4 proteins entirely have shown promise in preclinical and early clinical settings, particularly in cancers with SMARCA4 mutations that become dependent on the SMARCA2 paralog.[2][14][16]
Key Experimental Methodologies
Evaluating and comparing these inhibitors requires a suite of biochemical and cellular assays to probe their distinct mechanisms and downstream effects.
Chromatin Immunoprecipitation (ChIP)
Purpose: To determine if an inhibitor displaces the SWI/SNF complex from its target gene promoters in cells. This is a critical assay for comparing the cellular efficacy of this compound versus other inhibitors.
Protocol Outline:
-
Cell Treatment: Culture cancer cells and treat with the inhibitor (e.g., this compound, ATPase inhibitor) or a vehicle control (e.g., DMSO) for a specified time.
-
Cross-linking: Add formaldehyde directly to the culture media to cross-link proteins to DNA.
-
Cell Lysis & Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a SWI/SNF subunit (e.g., SMARCA4/BRG1). The antibody will bind the complex, and protein A/G beads are used to pull down the antibody-protein-DNA complex.
-
Reverse Cross-links & DNA Purification: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Purify the co-precipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters or genome-wide sequencing (ChIP-seq) to quantify the amount of DNA bound to the SWI/SNF protein. A reduction in signal in inhibitor-treated cells indicates displacement from chromatin.
References
- 1. Chemical Inhibitors of a Selective SWI/SNF Function Synergize with ATR Inhibition in Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 3592: Targeting SWI/SNF ATPases in enhancer-addicted human cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SWI/SNF - Wikipedia [en.wikipedia.org]
- 5. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications [mdpi.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. Shenzhen Zhongge Biotechnology divulges new SMARCA2 inhibitors | BioWorld [bioworld.com]
- 14. youtube.com [youtube.com]
- 15. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of PFI-3: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical probes like PFI-3 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the safe disposal of this compound, a potent and selective inhibitor of the SMARCA2/4 and polybromo 1 (PBRM1) bromodomains. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information. While this compound is not classified as an acutely hazardous substance, standard laboratory safety protocols should be strictly followed. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound in its solid or dissolved form.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, is contingent on national and local regulations, as well as the specific policies of your institution. The following is a general procedural guide based on common best practices for the disposal of non-hazardous chemical waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the specific hazards, handling, and disposal requirements of this compound. Always review the SDS from your supplier before proceeding.
-
Determine the Waste Category: Based on the SDS and your local regulations, determine if the this compound waste (in solid form or in solution) is classified as hazardous or non-hazardous waste. In most cases, small quantities of research chemicals like this compound are managed as chemical waste.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a dedicated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and any relevant hazard warnings as indicated in the SDS.
-
Waste Collection: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound). The rinsate should be collected and disposed of as chemical waste. After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
This compound Properties and Storage
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Weight | 321.37 g/mol | [1] |
| Storage Temperature (Solid) | -20°C | [1][2] |
| Storage (in Solution) | Up to 1 month at -20°C | [2] |
| Solubility (DMSO) | ≥ 25 mg/mL | [3] |
| Solubility (DMF) | ≥ 25 mg/mL | [3] |
| Stability | ≥ 4 years (as supplied) | [3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting the appropriate safety resources, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling PFI-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PFI-3, a selective chemical probe for SMARCA bromodomains. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
Hazard Identification and Safety Data
This compound is a potent and selective bromodomain inhibitor used in laboratory research.[1] As with any chemical compound, it is crucial to understand its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available in the search results, the following table summarizes the potential hazards based on general knowledge of similar chemical compounds used in research. Users must always consult the specific SDS provided by the manufacturer before handling this compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | The acute toxicity of this compound has not been fully characterized. Assume it may be harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation. Use appropriate personal protective equipment. |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. | Wear protective gloves and a lab coat. Wash hands thoroughly after handling. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | The primary target of this compound is the bromodomain of SMARCA proteins, which are involved in chromatin remodeling.[1][2] The long-term effects of systemic exposure are unknown. | Handle with caution and minimize exposure. |
| Carcinogenicity/Mutagenicity | The carcinogenic and mutagenic properties of this compound have not been established. | Handle as a potentially hazardous chemical. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Face Shield | Recommended when there is a risk of splashing, such as during bulk solution preparation or handling large volumes. | |
| Hand Protection | Nitrile or Neoprene Gloves | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and volatile solvent solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Handling Procedures
Follow these step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name (this compound), concentration (if in solution), and hazard pictograms.
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
Follow the storage temperature recommendations provided by the manufacturer (e.g., -20°C for long-term storage).[3]
3. Preparation of Stock Solutions:
-
All weighing of powdered this compound and preparation of stock solutions must be conducted in a chemical fume hood.
-
Use a dedicated, calibrated balance for weighing.
-
Slowly add the solvent (e.g., DMSO) to the solid this compound to avoid generating dust.
-
Ensure the stock solution is clearly labeled with the chemical name, concentration, solvent, date of preparation, and your initials.
4. Use in Experiments:
-
When diluting stock solutions to working concentrations, do so within the fume hood.
-
Use appropriate, calibrated pipettes for accurate measurement.
-
When treating cells or performing assays, wear appropriate PPE.
-
Avoid creating aerosols.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
1. Segregation of Waste:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Sharps Waste: Needles or other sharps contaminated with this compound should be placed in a designated sharps container.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents (this compound and any solvents).
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Keep waste containers closed except when adding waste.
4.Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
This compound Signaling Pathway
This compound is a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5), which are components of the SWI/SNF chromatin remodeling complex.[1][2] By binding to these bromodomains, this compound prevents the SWI/SNF complex from interacting with acetylated histones, thereby altering gene expression.[4][5]
Caption: this compound inhibits the SWI/SNF complex, altering gene expression.
Experimental Workflow for a Cell-Based Assay with this compound
This diagram outlines a general workflow for treating cultured cells with this compound and analyzing the downstream effects.
Caption: General workflow for cell-based experiments using this compound.
Experimental Protocol: Cellular Proliferation Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the proliferation of a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator for 72 hours.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
